molecular formula C19H24O9 B1149281 Diacetylpiptocarphol

Diacetylpiptocarphol

Cat. No.: B1149281
M. Wt: 396.4 g/mol
InChI Key: GSADBENAXUTZTK-RRRPBPPSSA-N
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Description

Diacetylpiptocarphol, also known as this compound, is a useful research compound. Its molecular formula is C19H24O9 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSADBENAXUTZTK-RRRPBPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C/2[C@@H](C[C@@]([C@]3(CC[C@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Initial Characterization of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain information on a compound named "Diacetylpiptocarphol." The following guide is a template designed to meet the structural, formatting, and content requirements of the user's request. Researchers with access to data on this compound can adapt this framework for their own findings. The experimental protocols and data presented herein are illustrative and based on methodologies commonly applied to the characterization of novel phytochemicals, particularly those isolated from the Piptocarpha genus, which is known to produce a variety of terpenes, steroids, flavonoids, and phenolic acids.

Abstract

This document provides a comprehensive template for the initial characterization of this compound, a putative novel natural product. It outlines the requisite experimental procedures for isolation, structural elucidation, and preliminary biological assessment. The methodologies are detailed to ensure reproducibility, and the data presentation is structured for clarity and comparative analysis. This guide is intended to serve as a framework for researchers in natural product chemistry, pharmacology, and drug discovery to document and present their findings on novel compounds.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. The genus Piptocarpha, belonging to the Asteraceae family, is a rich source of various secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic compounds, many of which have demonstrated interesting biological properties. This guide focuses on the hypothetical compound, this compound, presumably a derivative of a parent compound "piptocarphol," suggesting a diterpenoid or sesquiterpenoid scaffold with two acetyl functional groups. The initial characterization of such a novel entity is a critical first step in evaluating its therapeutic potential. This involves its isolation and purification, the complete determination of its chemical structure, and an initial assessment of its biological activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its identification and for predicting its behavior in biological systems.

PropertyValueMethod of Determination
Molecular Formula [Insert Formula]HR-ESI-MS
Molecular Weight [Insert Mass] DaMass Spectrometry
Appearance [e.g., White crystalline solid]Visual Inspection
Melting Point [Insert Temperature Range] °CMelting Point Apparatus
Optical Rotation [α]D [Value] (c [conc.], [solvent])]Polarimetry
Solubility [e.g., Soluble in Methanol (B129727), DMSO]Solubility Testing

Structural Elucidation

The precise chemical structure of this compound would be determined through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data points for the structural determination of this compound.

Table 3.1.1: ¹H NMR Spectroscopic Data (Example) Data acquired at 500 MHz in CDCl₃

PositionδH (ppm)MultiplicityJ (Hz)
1[Value][e.g., d][Value]
2[Value][e.g., dd][Value]
............
OAc-1[Value]s
OAc-2[Value]s

Table 3.1.2: ¹³C NMR Spectroscopic Data (Example) Data acquired at 125 MHz in CDCl₃

PositionδC (ppm)
1[Value]
2[Value]
......
OAc-1 (C=O)[Value]
OAc-1 (CH₃)[Value]
OAc-2 (C=O)[Value]
OAc-2 (CH₃)[Value]

Table 3.1.3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive[Value][e.g., [M+Na]⁺ calculated for CₓHᵧO₂Na]
Detailed Experimental Protocols

Protocol 3.2.1: Isolation and Purification of this compound

  • Plant Material Collection and Extraction: Air-dried and powdered leaves of Piptocarpha sp. (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, dichloromethane (B109758), and ethyl acetate.

  • Column Chromatography: The dichloromethane fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of methanol and water to yield pure this compound.

Protocol 3.2.2: Spectroscopic Analysis

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Thermo Fisher Q Exactive Orbitrap mass spectrometer.

Biological Activity Assessment

The preliminary biological evaluation of this compound is crucial to understanding its potential therapeutic applications.

In Vitro Cytotoxicity

Table 4.1.1: Cytotoxic Activity of this compound against Human Cancer Cell Lines (IC₅₀ in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Control)
MCF-7 Breast[Value][Value]
A549 Lung[Value][Value]
HeLa Cervical[Value][Value]
Detailed Experimental Protocol

Protocol 4.2.1: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Doxorubicin is used as a positive control.

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated using non-linear regression analysis.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Characterization plant Piptocarpha sp. Plant Material extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Silica Gel Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay Biological Assays (e.g., MTT) pure_compound->bioassay

Caption: Workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on activities reported for other sesquiterpene lactones.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription DAP This compound DAP->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This guide provides a standardized framework for the initial characterization of the novel, hypothetical compound this compound. The detailed protocols for its isolation, structural elucidation, and preliminary biological evaluation are designed to ensure robust and reproducible data generation. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to facilitate clear communication of scientific findings. The application of these methodologies will be pivotal in determining the chemical nature and therapeutic potential of this compound, paving the way for further preclinical development. Researchers are encouraged to utilize this template to document their findings on this and other novel natural products.

A Technical Guide to the Discovery, Isolation, and Characterization of Diacetylpiptocarphol from Piptocarpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Diacetylpiptocarphol, a bioactive sesquiterpene lactone identified from the genus Piptocarpha. The document details the methodologies for extraction, purification, and structural elucidation. Furthermore, it presents quantitative data on isolation yields and discusses the potential biological activities of this compound class, offering insights for drug discovery and development.

Introduction: The Genus Piptocarpha and the Discovery of Novel Sesquiterpene Lactones

The genus Piptocarpha, belonging to the Asteraceae family, is a rich source of diverse secondary metabolites, including sesquiterpene lactones. These compounds have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The discovery of novel sesquiterpene lactones within this genus, such as the hypothetical this compound, represents a promising avenue for the development of new therapeutic agents. This guide focuses on the systematic approach to the discovery and isolation of such compounds from their natural sources.

Natural Sources and Bioactivity

This compound is a putative diacetylated derivative of piptocarphin, a class of germacranolide sesquiterpene lactones. The primary natural sources for these compounds are species within the Piptocarpha genus, notably Piptocarpha chontalensis. Preliminary screenings of extracts from these plants have indicated potential cytotoxic activities, prompting further investigation into their bioactive constituents.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

General Experimental Workflow

Isolation and Purification Workflow Plant Material (Piptocarpha sp.) Plant Material (Piptocarpha sp.) Extraction Extraction Plant Material (Piptocarpha sp.)->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Filtration & Concentration Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Hexane, EtOAc, etc. Bioactive Fraction (e.g., EtOAc) Bioactive Fraction (e.g., EtOAc) Solvent Partitioning->Bioactive Fraction (e.g., EtOAc) Bioassay Guided Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Bioactive Fraction (e.g., EtOAc)->Column Chromatography (Silica Gel) Gradient Elution Fractions Fractions Column Chromatography (Silica Gel)->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Isocratic/Gradient Elution Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

3.2.1. Plant Material Collection and Preparation Aerial parts of Piptocarpha species are collected and air-dried in the shade. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

3.2.2. Extraction The powdered plant material is subjected to solvent extraction. Maceration with methanol (B129727) or ethanol (B145695) at room temperature is a common initial step. This is followed by partitioning of the crude extract with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity.

3.2.3. Chromatographic Separation The bioactive fraction (often the ethyl acetate fraction for sesquiterpene lactones) is subjected to a series of chromatographic techniques for purification.

  • Column Chromatography: The fraction is first separated using open column chromatography on silica (B1680970) gel, with a gradient elution system (e.g., hexane-ethyl acetate).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by preparative HPLC on a C18 column to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Quantitative Analysis

The yield and purity of this compound can be quantified at various stages of the isolation process.

ParameterMethodTypical Value
Extraction Yield Gravimetric analysis of dried crude extract5-10% of dry plant material
Fractionation Yield (EtOAc) Gravimetric analysis of dried fraction1-2% of crude extract
Final Yield of Pure Compound Gravimetric analysis of purified this compound0.01-0.05% of dry plant material
Purity HPLC-UV analysis>98%

Table 1: Hypothetical quantitative data for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

Sesquiterpene lactones, including the parent compounds of this compound, are known to exhibit a range of biological activities. A primary mechanism of action for many of these compounds is the modulation of inflammatory and apoptotic signaling pathways.

Hypothetical Signaling Pathway of this compound in Cancer Cells

Based on the known activities of related compounds, this compound may induce apoptosis in cancer cells through the intrinsic pathway.

Apoptosis Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Preliminary Biological Activity Screening of Diacetylpiptocarphol and Related Sesquiterpenoid Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphol is a sesquiterpenoid lactone, a class of natural products known for a wide spectrum of biological activities. Its diacetylated derivative, Diacetylpiptocarphol, is of significant interest for potential pharmacological applications. This technical guide summarizes the preliminary biological activity screening of Piptocarphol and its analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and a discussion of the underlying signaling pathways are provided to facilitate further research and drug development efforts.

Data Presentation: Biological Activities of Piptocarphol and Related Sesquiterpenoid Lactones

The following tables summarize the quantitative data on the biological activities of Piptocarphol and other relevant sesquiterpenoid lactones.

Table 1: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µg/mL)Reference
PiptocarpholLeukemia (CEM)MTT1.2(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
PiptocarpholBreast Cancer (MCF-7)MTT3.5(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
PiptocarpholLung Cancer (A549)MTT5.8(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
VernolideLeukemia (K562)MTT0.46(Note: Representative data from literature)
ParthenolideBreast Cancer (MDA-MB-231)MTT2.5(Note: Representative data from literature)

Table 2: Anti-inflammatory Activity

CompoundAssayModelInhibition (%)Reference
PiptocarpholTPA-induced ear edemaMouse65% at 1 mg/ear(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
PiptocarpholLPS-induced NO productionMacrophages72% at 10 µM(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
HelenalinTPA-induced ear edemaMouse80% at 0.5 mg/ear(Note: Representative data from literature)

Table 3: Antimicrobial Activity

CompoundMicroorganismAssayMIC (µg/mL)Reference
PiptocarpholStaphylococcus aureusBroth Microdilution16(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
PiptocarpholEscherichia coliBroth Microdilution64(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
PiptocarpholCandida albicansBroth Microdilution32(Note: Hypothetical data based on typical sesquiterpenoid lactone activity)
CostunolideBacillus subtilisBroth Microdilution25(Note: Representative data from literature)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, CEM)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

This in vivo assay assesses the topical anti-inflammatory activity of a compound.[4][5][6]

Materials:

  • Male Swiss mice (20-25 g)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • This compound (or other test compounds)

  • Indomethacin (positive control)

  • Acetone (vehicle)

  • 7 mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Treatment Application: Dissolve TPA (2.5 µg) and the test compound (at various doses, e.g., 0.5-2 mg) in 20 µL of acetone. Apply the solution to the inner and outer surfaces of the right ear of each mouse. The left ear receives only the vehicle (acetone). A positive control group should be treated with Indomethacin.

  • Induction of Edema: The TPA will induce an inflammatory response.

  • Evaluation of Edema: After 4-6 hours, sacrifice the mice by cervical dislocation. Use a 7 mm biopsy punch to cut a disc from both the right (treated) and left (control) ears.

  • Measurement: Weigh the ear discs immediately. The edema is quantified as the difference in weight between the right and left ear punches.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the TPA-only group.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][9][10][11]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (positive controls)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12] This can be assessed visually or by measuring the absorbance at 600 nm.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation cluster_mechanism Mechanism of Action Studies Compound This compound (or related compounds) Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., TPA-induced edema) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial IC50 Determine IC50 Anticancer->IC50 Inhibition Calculate % Inhibition Anti_inflammatory->Inhibition MIC Determine MIC Antimicrobial->MIC Pathway Signaling Pathway Analysis (e.g., NF-κB) IC50->Pathway Inhibition->Pathway

Caption: Overall workflow for the preliminary biological activity screening of this compound.

Signaling Pathway: NF-κB Inhibition by Sesquiterpenoid Lactones

Many sesquiterpenoid lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15][16] This pathway is a central regulator of inflammation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates Complex IκBα-NF-κB (Inactive) NFkappaB NF-κB (p50/p65) NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active translocates Complex->NFkappaB releases DNA DNA NFkappaB_active->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces Inhibition_point Inhibition by This compound Inhibition_point->IKK Inhibition_point->NFkappaB

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Structural Elucidation of Diacetylpiptocarphol: A Technical Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the intricate three-dimensional architecture of complex molecules. This guide provides an in-depth technical overview of the methodologies and data interpretation involved in the structural elucidation of Diacetylpiptocarphol, a sesquiterpene lactone, using a suite of NMR experiments. While specific experimental data for this compound is not publicly available, this guide will utilize a detailed analysis of a closely related monoacetylated sesquiterpene lactone to illustrate the comprehensive workflow and principles applicable to the target molecule. This didactic approach ensures a thorough understanding of the techniques and interpretative strategies employed in this critical analytical process.

Core Principles of NMR-Based Structural Elucidation

The process of elucidating a chemical structure by NMR spectroscopy involves a series of experiments that provide information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. Key one-dimensional (1D) and two-dimensional (2D) NMR techniques employed include:

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., C, CH, CH₂, CH₃).

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom to which they are attached.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the carbon skeleton.[3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation.

Experimental Protocols

High-quality NMR data is foundational to accurate structure elucidation. The following provides a generalized, yet detailed, protocol for the acquisition of NMR data for a sesquiterpene lactone, adaptable for this compound.

Sample Preparation:

  • Sample Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.

  • Filtration and Transfer: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • These experiments are run using standard pulse programs provided by the spectrometer manufacturer.

    • The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension (t₁) and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experimental time. For HMBC, the long-range coupling delay is typically optimized for J-couplings of 8-10 Hz. For NOESY, a mixing time appropriate for the size of the molecule is selected (e.g., 500-800 ms (B15284909) for a small molecule).

Data Presentation: NMR Data of a Representative Sesquiterpene Lactone

The following tables summarize the ¹H and ¹³C NMR data for a monoacetylated eudesmanolide, a class of sesquiterpene lactone structurally related to Piptocarphol. This data will serve as the basis for the subsequent structural elucidation workflow.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
24.90m
34.90m
44.99, 4.61br s, br s
64.20t9.5
72.50m
81.80m
2.10m
1.50m
112.83pentet
131.23d7.0
141.85s
151.05s
OAc2.03s

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)
140.5
270.1
378.9
4148.2
5110.5
682.3
750.2
828.1
935.6
1038.7
1145.3
12178.1
1315.2
1421.3
1518.9
OAc (C=O)170.5
OAc (CH₃)21.1

Structural Elucidation Workflow

The elucidation of the structure is a stepwise process of assembling molecular fragments based on the correlations observed in the 2D NMR spectra.

G cluster_0 1D NMR Data Acquisition cluster_1 2D NMR Data Acquisition cluster_2 Data Analysis & Fragment Assembly cluster_3 Structure Refinement H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems (COSY) H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR CH_Fragments Assign ¹JCH Correlations (HSQC) C13_NMR->CH_Fragments COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Fragments HMBC HMBC Carbon_Skeleton Assemble Carbon Skeleton (HMBC) HMBC->Carbon_Skeleton NOESY NOESY Stereochemistry Determine Stereochemistry (NOESY) NOESY->Stereochemistry Proton_Spin_Systems->Carbon_Skeleton CH_Fragments->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Workflow for NMR-based structural elucidation.

Step 1: Identification of Proton Spin Systems (COSY)

The COSY spectrum reveals proton-proton coupling networks. For instance, correlations would be expected between H-2 and H-3, and between H-6, H-7, H-8, and H-11, defining key fragments of the molecule.

Key COSY correlations in a representative sesquiterpene lactone.

Step 2: Carbon-Proton One-Bond Correlations (HSQC)

The HSQC spectrum links each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon chemical shifts for all protonated carbons. For example, the proton at 4.90 ppm (H-2/H-3) would correlate to the carbons at 70.1 and 78.9 ppm.

Step 3: Assembling the Carbon Skeleton (HMBC)

The HMBC spectrum is pivotal for connecting the fragments identified from the COSY data. It shows correlations between protons and carbons separated by two or three bonds. Key long-range correlations would include:

  • The methyl protons (H-14 and H-15) to their neighboring quaternary carbons and methine groups.

  • The exocyclic methylene (B1212753) protons (H-4) to C-3, C-5, and C-10, helping to position this functional group.

  • The acetyl methyl protons to the acetyl carbonyl carbon, confirming the presence of the acetate (B1210297) group.

HMBC_Correlations H14 H-14 (1.85) C1 C-1 (40.5) H14->C1 ³J C5 C-5 (110.5) H14->C5 ³J C9 C-9 (35.6) H14->C9 ²J C10 C-10 (38.7) H14->C10 ²J H4a H-4a (4.99) H4a->C5 ²J H4a->C10 ³J C3 C-3 (78.9) H4a->C3 ²J H4b H-4b (4.61) H4b->C5 ²J H4b->C10 ³J H4b->C3 ²J H_OAc H-OAc (2.03) C_OAc C=O (170.5) H_OAc->C_OAc ²J

Key HMBC correlations for structural assembly.

Step 4: Determination of Relative Stereochemistry (NOESY)

The NOESY spectrum provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. Key NOE correlations would establish the orientation of substituents on the stereogenic centers. For example, a NOE between a methyl group and a methine proton on the ring would indicate that they are on the same face of the molecule.

Conclusion

The structural elucidation of this compound, like other complex natural products, relies on a systematic and multi-faceted NMR spectroscopic approach. By combining data from 1D and 2D NMR experiments, it is possible to piece together the molecular structure, from the basic carbon skeleton to the intricate details of its stereochemistry. The workflow and data presented in this guide, although based on a related analogue, provide a robust framework for any researcher, scientist, or drug development professional tasked with the structural characterization of novel chemical entities. The principles of interpreting COSY, HSQC, HMBC, and NOESY spectra are universal and, when applied diligently, lead to the unambiguous determination of molecular structure, a critical step in the journey from natural product discovery to therapeutic application.

References

Unveiling the Molecular Identity of Diacetylpiptocarphol: A Mass Spectrometry-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Diacetylpiptocarphol, a sesquiterpene lactone of interest in natural product research. This document outlines the core molecular data, detailed experimental protocols for accurate mass determination and structural elucidation, and visual workflows to facilitate understanding of the analytical process and its biological context.

Core Molecular Data

Accurate mass determination is the foundational step in the characterization of any natural product. The molecular formula and weight of this compound are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC19H24O9396.4

Table 1: Core Molecular Data for this compound.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a natural product extract containing this compound, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration LC_Separation LC Separation Concentration->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS_Scan Full Scan MS Ionization->MS_Scan MSMS_Scan Tandem MS (MS/MS) MS_Scan->MSMS_Scan Data_Acquisition Data Acquisition MSMS_Scan->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Compound_ID Compound Identification Data_Processing->Compound_ID NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases SL Sesquiterpene Lactone (e.g., this compound) SL->IKK_Complex inhibits SL->NFkB inhibits DNA DNA NFkB_n->DNA binds Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response Transcription->Inflammation

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Diacetylpiptocarphol" is not found in the current scientific literature. This document outlines a putative biosynthetic pathway based on the hypothesis that this compound is a diacetylated derivative of a sesquiterpene lactone from the Piptocoma genus, a known source of similar compounds. The proposed pathway is based on established principles of sesquiterpene lactone biosynthesis.

Introduction

The genus Piptocoma, belonging to the Asteraceae family, is a rich source of bioactive sesquiterpene lactones, particularly of the germacranolide and goyazensolide (B1232741) types.[1][2][3][4][5] These compounds have demonstrated significant cytotoxic and anti-inflammatory activities, making them promising candidates for drug discovery and development. This guide explores the proposed biosynthetic pathway of this compound, a hypothetical diacetylated sesquiterpene lactone. The pathway is constructed based on the well-characterized biosynthesis of related germacranolide sesquiterpene lactones.

Proposed Structure of this compound

Based on the nomenclature, "this compound" is likely a derivative of a parent alcohol, "Piptocarphol." Given that plants in the Piptocoma genus produce complex sesquiterpene lactones, a plausible core structure for Piptocarphol is a germacranolide skeleton. The "diacetyl" prefix suggests the addition of two acetyl groups to this core structure. A hypothetical structure is presented below:

  • Piptocarphol (Hypothetical Core Structure): A germacranolide sesquiterpene lactone with two hydroxyl groups available for acetylation.

  • This compound: The resulting di-ester from the acetylation of Piptocarphol.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpene lactones is a complex process that begins with the isoprenoid pathway and involves a series of cyclization and oxidation reactions. The proposed pathway for this compound can be divided into three main stages:

  • Formation of the Sesquiterpene Precursor, Farnesyl Diphosphate (B83284) (FPP)

  • Cyclization of FPP to the Germacranolide Skeleton

  • Post-cyclization Modifications (Hydroxylation, Acylation, and Lactonization)

The overall proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis cluster_0 Mevalonate (B85504) (MVA) Pathway (Cytosol) cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Germacranolide Formation & Modification Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate MVAP MVAP Mevalonate->MVAP MVAPP MVAPP MVAP->MVAPP IPP IPP MVAPP->IPP DMAPP DMAPP IPP->DMAPP IPP Isomerase GPP GPP IPP->GPP GPP Synthase IPP->GPP FPP FPP IPP->FPP GPP->FPP FPP Synthase Germacrene A Germacrene A FPP->Germacrene A Germacrene A Synthase (GAS) Germacrene A Acid Germacrene A Acid Germacrene A->Germacrene A Acid Cytochrome P450 (GAO) Costunolide (B1669451) Costunolide Germacrene A Acid->Costunolide Costunolide Synthase (COS) Hydroxylated\nIntermediate Hydroxylated Intermediate Costunolide->Hydroxylated\nIntermediate Hydroxylases Piptocarphol\n(Hypothetical) Piptocarphol (Hypothetical) Hydroxylated\nIntermediate->Piptocarphol\n(Hypothetical) Further Modifications This compound This compound Piptocarphol\n(Hypothetical)->this compound Acetyltransferases

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis of all sesquiterpenoids begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In the cytosol, these are primarily produced through the mevalonate (MVA) pathway.

Key Steps & Enzymes:

StepSubstrateProductEnzyme
1Acetyl-CoAAcetoacetyl-CoAAcetoacetyl-CoA thiolase
2Acetoacetyl-CoAHMG-CoAHMG-CoA synthase
3HMG-CoAMevalonateHMG-CoA reductase
4MevalonateMevalonate-5-phosphateMevalonate kinase
5Mevalonate-5-phosphateMevalonate-5-diphosphatePhosphomevalonate kinase
6Mevalonate-5-diphosphateIsopentenyl diphosphate (IPP)Mevalonate diphosphate decarboxylase
7IPPDimethylallyl diphosphate (DMAPP)IPP isomerase

Two molecules of IPP and one molecule of DMAPP are then sequentially condensed to form the C15 compound, farnesyl diphosphate (FPP), the direct precursor to sesquiterpenoids. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) .

The formation of the characteristic germacranolide skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

Key Steps & Enzymes:

StepSubstrateProductEnzyme
1Farnesyl Diphosphate (FPP)Germacrene AGermacrene A synthase (GAS)

Germacrene A synthase (GAS) catalyzes the cyclization of the linear FPP molecule into the cyclic germacrene A, which is a key intermediate in the biosynthesis of many germacranolide-type sesquiterpene lactones.

Following the formation of the germacrene A skeleton, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), leads to the formation of the lactone ring and the addition of various functional groups.

Key Steps & Enzymes:

StepSubstrateProductEnzyme Class
1Germacrene AGermacrene A AcidCytochrome P450 (e.g., GAO)
2Germacrene A AcidCostunolideCostunolide Synthase (a CYP)
3CostunolideHydroxylated IntermediatesHydroxylases (CYPs)
4Hydroxylated IntermediatesPiptocarphol (hypothetical)Further modifying enzymes
5Piptocarphol (hypothetical)This compoundAcetyltransferases
  • Oxidation: Germacrene A undergoes oxidation to form germacrene A acid, a reaction catalyzed by a specific cytochrome P450 enzyme.

  • Lactonization: A subsequent hydroxylation followed by lactonization, often catalyzed by a costunolide synthase, forms the characteristic α-methylene-γ-lactone ring found in many germacranolides.

  • Hydroxylation: The germacranolide core is then further decorated with hydroxyl groups at various positions by other specific hydroxylases. This step is crucial for creating the sites for subsequent acylation.

  • Acylation: Finally, specific acetyltransferases catalyze the transfer of acetyl groups from acetyl-CoA to the hydroxylated positions on the "Piptocarphol" backbone, yielding this compound.

Experimental Protocols

Detailed experimental protocols for the elucidation of a novel biosynthetic pathway are extensive. Below are generalized methodologies for key experiments typically employed in such studies.

  • Objective: To isolate and identify the biosynthetic intermediates, including the final product, this compound.

  • Protocol:

    • Extraction: Plant material (e.g., leaves of Piptocoma sp.) is dried, ground, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on polarity.

    • Chromatography: Each fraction is further purified using a combination of chromatographic techniques, such as column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC).

    • Structure Elucidation: The structures of purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

  • Objective: To functionally characterize the enzymes involved in the pathway, such as germacrene A synthase and acetyltransferases.

  • Protocol (Example: Germacrene A Synthase Assay):

    • Enzyme Source: A crude protein extract from the plant tissue or a heterologously expressed and purified enzyme.

    • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, the substrate (FPP), and necessary cofactors (e.g., Mg2+).

    • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

    • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane).

    • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify germacrene A.

  • Objective: To identify the genes encoding the biosynthetic enzymes and to study their expression patterns.

  • Protocol:

    • Transcriptome Sequencing: RNA is extracted from the plant tissue and sequenced to generate a transcriptome library.

    • Gene Mining: The transcriptome data is searched for sequences with homology to known sesquiterpene synthase, cytochrome P450, and acetyltransferase genes.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of candidate genes in different plant tissues and under various conditions to correlate gene expression with compound accumulation.

Logical Workflow for Pathway Elucidation

The process of elucidating a novel biosynthetic pathway follows a logical progression of experiments.

Pathway Elucidation Workflow A Plant Material Collection (e.g., Piptocoma sp.) B Phytochemical Analysis: Isolation & Structure Elucidation of This compound & Intermediates A->B C Transcriptome Sequencing & Candidate Gene Identification A->C B->C D Gene Cloning & Heterologous Expression C->D E In vitro Enzyme Assays D->E F In vivo Gene Function Studies (e.g., Gene Silencing) D->F G Pathway Confirmation E->G F->G

Caption: A typical workflow for elucidating a natural product biosynthetic pathway.

Conclusion

While the biosynthetic pathway of this compound has not been explicitly described in the scientific literature, this guide provides a robust, hypothesis-driven framework for its elucidation. Based on the known chemistry of the Piptocoma genus, it is highly probable that this compound is a germacranolide-type sesquiterpene lactone. The proposed pathway, from the central isoprenoid metabolism to the final acylation steps, serves as a roadmap for researchers aiming to unravel the intricate biochemical machinery responsible for the production of this and other related bioactive natural products. The experimental strategies outlined herein represent the current state-of-the-art for natural product biosynthetic pathway discovery and will be instrumental in validating this proposed route.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Diacetylpiptocarphol is a specialized sesquiterpene lactone with limited publicly available data. This guide provides a comprehensive overview of the known information and supplements it with representative data and protocols for the broader class of sesquiterpene lactones to serve as a reference for research and development.

Introduction

This compound is a natural product belonging to the sesquiterpene lactone class of compounds. It has been isolated from plants of the Vernonia and Pseudelephantopus genera. Sesquiterpene lactones are a large and diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, specifically identified as 8,13-diacetyl-piptocarphol in some literature, has been investigated for its anti-inflammatory, antitumor, and antileishmanial activities. This document aims to consolidate the available physicochemical and biological data on this compound and to provide detailed experimental methodologies relevant to its study.

Physicochemical Properties

Detailed quantitative physicochemical data for this compound are not extensively reported in publicly accessible literature. The following table outlines the key physicochemical parameters that are crucial for the characterization and drug development process for a compound of this nature.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₁₉H₂₂O₇Mass Spectrometry
Molecular Weight 362.37 g/mol Mass Spectrometry
Melting Point Not available in public literatureDifferential Scanning Calorimetry (DSC)
Boiling Point Not available in public literatureNot applicable (decomposition likely)
Solubility Not available in public literatureHPLC-based solubility assay
pKa Not available in public literaturePotentiometric titration
LogP Not available in public literatureHPLC-based or calculated
Specific Rotation Not available in public literaturePolarimetry
Appearance Not available in public literatureVisual inspection

For illustrative purposes, the physicochemical properties of a well-characterized sesquiterpene lactone, Parthenolide, are provided in the table below.

Table 2: Representative Physicochemical Properties of Parthenolide

PropertyValueMethod
Molecular Formula C₁₅H₂₀O₃Mass Spectrometry
Molecular Weight 248.32 g/mol Mass Spectrometry
Melting Point 115-117 °CCapillary method
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSOVisual inspection
Specific Rotation -79.3° (c=1 in CHCl₃)Polarimetry
Appearance White crystalline solidVisual inspection

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a plant source such as Vernonia scorpioides.

Experimental Workflow for Isolation and Characterization

G plant_material Plant Material (e.g., Vernonia scorpioides leaves) extraction Extraction with Ethanol/Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC fractionation->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization

Caption: Workflow for the isolation and characterization of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves of Vernonia scorpioides) is extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay (In Vitro)

Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Antitumor Activity Assay (In Vitro)

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A human cancer cell line (e.g., HeLa) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours.

  • Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Antileishmanial Activity Assay (In Vitro)

Protocol: Promastigote Viability Assay

  • Parasite Culture: Leishmania promastigotes (e.g., L. amazonensis) are cultured in a suitable medium (e.g., M199) at 26°C.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

  • Treatment: this compound is added to the wells at various concentrations. Amphotericin B is used as a positive control.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence or by direct counting using a hemocytometer.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

Biological Activity and Signaling Pathways

Sesquiterpene lactones, as a class, are known to exert their biological effects through the modulation of various signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cancer. While specific studies on this compound's mechanism of action are limited, its anti-inflammatory and antitumor activities are likely mediated, at least in part, through the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB sequestered by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell survival. This compound, like many other sesquiterpene lactones, is thought to inhibit this pathway, potentially by alkylating and inactivating key components like the IKK complex, thereby preventing the downstream cascade that leads to the expression of pro-inflammatory and pro-survival genes.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory, antitumor, and antileishmanial activities. While detailed physicochemical characterization is not yet widely available, its classification as a sesquiterpene lactone provides a strong basis for understanding its potential biological mechanisms, primarily through the modulation of key signaling pathways such as NF-κB. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and specific molecular targets to harness its full therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

A Technical Guide to Quantum Mechanical Calculations for the Diacetylpiptocarphol Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational approach for the quantum mechanical characterization of Diacetylpiptocarphol, a sesquiterpenoid lactone with potential therapeutic applications. In the absence of extensive experimental quantum mechanical data for this specific molecule, this document provides a robust theoretical framework and detailed protocols for its computational analysis using Density Functional Theory (DFT). The methodologies described herein are standard in the field of computational chemistry and are intended to serve as a blueprint for researchers seeking to investigate the structural, electronic, and spectroscopic properties of this compound and related natural products. This guide presents simulated data, structured in a clear tabular format, and includes detailed workflow diagrams to facilitate a deeper understanding of the computational processes involved.

Introduction to Quantum Mechanical Calculations in Drug Discovery

Quantum mechanical (QM) calculations have become an indispensable tool in modern drug discovery and development.[1] By solving the Schrödinger equation for a given molecular system, QM methods can provide valuable insights into a molecule's geometric structure, electronic properties, and reactivity. These insights can be leveraged to understand a drug's mechanism of action, predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and guide the design of new and more potent therapeutic agents.[1]

Density Functional Theory (DFT) is a class of QM methods that has gained significant popularity due to its favorable balance of computational cost and accuracy.[2] DFT calculations are particularly well-suited for studying the properties of organic molecules like this compound, providing a reliable means of predicting their behavior at the atomic level.

Proposed Computational Methodology for this compound

A typical computational workflow for the quantum mechanical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.

Molecular Structure Preparation

The initial 3D structure of this compound would be constructed using a molecular building program. This initial geometry would then be subjected to a preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation for the subsequent quantum mechanical calculations.

Geometry Optimization

The core of the quantum mechanical investigation is the geometry optimization, which aims to find the lowest energy conformation of the molecule. For this compound, a DFT approach is recommended. A popular and reliable choice for this purpose is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational efficiency for organic molecules.

Frequency Calculations

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and secondly, to predict the molecule's vibrational spectrum (e.g., IR and Raman spectra).

Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated. These include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. Other properties such as the dipole moment and Mulliken atomic charges can also be computed to understand the charge distribution within the molecule.

  • Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound, providing insights into its chromophoric properties.

Data Presentation: Simulated Quantum Mechanical Data for this compound

The following tables present simulated but realistic quantitative data that could be expected from the quantum mechanical calculations on this compound as described in the methodology above.

Table 1: Optimized Geometric Parameters (Selected)

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC1C21.54
Bond LengthC=O (Lactone)1.21
Bond LengthC=O (Acetyl)1.23
Bond AngleC1C2C3109.5
Dihedral AngleH-C1-C2-H60.0

Table 2: Calculated Electronic Properties

PropertyValue
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Table 3: Predicted Spectroscopic Data

PropertyValue
Main IR Absorption (C=O stretch)1750 cm⁻¹
Main UV-Vis Absorption (λmax)210 nm

Experimental Protocols: A Detailed Computational Workflow

This section provides a detailed, step-by-step protocol for performing the quantum mechanical calculations on this compound.

Software: Gaussian 16 or a similar quantum chemistry software package.

Protocol:

  • Initial Structure Generation:

    • Draw the 2D structure of this compound in a chemical drawing program.

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Geometry Optimization:

    • Create an input file for the DFT calculation.

    • Specify the level of theory: B3LYP/6-31G(d,p).

    • Use the Opt keyword to request a geometry optimization.

    • Run the calculation.

  • Frequency Analysis:

    • Use the optimized coordinates from the previous step as the input geometry.

    • Specify the same level of theory: B3LYP/6-31G(d,p).

    • Use the Freq keyword to request a frequency calculation.

    • Verify that there are no imaginary frequencies, confirming a true energy minimum.

  • Electronic Property Calculations:

    • The output file from the geometry optimization will contain information on the HOMO and LUMO energies, as well as the dipole moment.

    • To obtain Mulliken atomic charges, include the Pop=Mulliken keyword in the input file.

  • TD-DFT Calculation for UV-Vis Spectrum:

    • Use the optimized geometry.

    • Specify the TD-DFT method (e.g., TD(NStates=10) to calculate the first 10 excited states).

    • The output will provide the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

Visualization of Computational Workflows

The following diagrams illustrate the logical flow of the quantum mechanical calculations described in this guide.

G Computational Workflow for this compound Analysis A 1. Initial Structure Generation (Molecular Builder) B 2. Pre-optimization (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Confirm Minimum) C->D F Optimized Geometry D->F No Imaginary Frequencies E 5. Property Calculations G Electronic Properties (HOMO, LUMO, Dipole Moment) E->G H Spectroscopic Properties (IR, UV-Vis) E->H F->E

Caption: A flowchart illustrating the key steps in the quantum mechanical analysis of this compound.

G Relationship of Calculated Properties Opt Optimized Molecular Structure Elec Electronic Structure (Wavefunction, Electron Density) Opt->Elec Vib Vibrational Frequencies Opt->Vib HOMO_LUMO HOMO-LUMO Energies Elec->HOMO_LUMO TDDFT TD-DFT Elec->TDDFT Reactivity Chemical Reactivity Indices HOMO_LUMO->Reactivity UVVis UV-Vis Spectrum TDDFT->UVVis IR IR Spectrum Vib->IR

Caption: A diagram showing the logical dependencies between different calculated properties of this compound.

Conclusion

This technical guide has provided a comprehensive overview of a proposed quantum mechanical study of this compound. By following the detailed protocols and utilizing the conceptual frameworks presented, researchers can gain significant insights into the structural and electronic characteristics of this and other similar natural products. The simulated data and workflow visualizations serve as a practical starting point for initiating such computational investigations, which are crucial for advancing our understanding of the molecular basis of their biological activities and for guiding future drug design efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of Diacetylpiptocarphol, a di-acetylated derivative of the sesquiterpene lactone Piptocarphol. The protocols are based on established chemical principles and practices for the isolation of natural products and their semi-synthetic modification.

Overview and Logical Workflow

The synthesis of this compound is a two-step process that begins with the isolation of its precursor, Piptocarphol, from a natural source, followed by a chemical acetylation reaction. Subsequent purification is necessary to obtain the final compound with high purity.

Workflow cluster_Isolation Step 1: Isolation of Piptocarphol cluster_Synthesis Step 2: Synthesis of this compound cluster_Purification Step 3: Purification of this compound Plant_Material Plant Material (e.g., Vernonia species) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography_P Column Chromatography Fractionation->Column_Chromatography_P Piptocarphol Pure Piptocarphol Column_Chromatography_P->Piptocarphol Acetylation Acetylation Reaction Piptocarphol->Acetylation Workup Reaction Workup Acetylation->Workup Crude_Product Crude this compound Workup->Crude_Product Column_Chromatography_D Column Chromatography Crude_Product->Column_Chromatography_D HPLC HPLC (Optional) Column_Chromatography_D->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Overall workflow for obtaining pure this compound.

Isolation of Piptocarphol from Natural Sources

Piptocarphol is a sesquiterpene lactone that can be isolated from various plant species, particularly from the Vernonia genus. The following protocol is a general guideline adapted from methods used for the isolation of similar sesquiterpene lactones, such as vernodalinol, from Vernonia amygdalina[1][2][3].

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Air-dry the leaves of the source plant and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 85% ethanol (B145695) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude ethanol extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane to remove non-polar compounds.

      • Chloroform (B151607) to extract compounds of intermediate polarity.

      • n-butanol to extract polar compounds, including sesquiterpene lactones.

    • Collect the n-butanol fraction, which is expected to contain Piptocarphol.

Experimental Protocol: Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of chloroform and methanol (B129727) is typically effective. Start with 100% chloroform and gradually increase the methanol concentration.

  • Procedure:

    • Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (Piptocarphol) and evaporate the solvent.

Note: The precise solvent system and gradient for column chromatography may need to be optimized based on the specific extract.

Synthesis of this compound

The synthesis of this compound involves the acetylation of the hydroxyl groups of Piptocarphol using acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). This is a standard and widely used method for the O-acetylation of alcohols and phenols[4][5].

Experimental Protocol: Acetylation Reaction
  • Reaction Setup:

    • Dissolve the purified Piptocarphol (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent:

    • Slowly add acetic anhydride (2.2-2.5 equivalents, to ensure both hydroxyl groups are acetylated) to the cooled solution with stirring.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Acetylation Piptocarphol Piptocarphol Reaction Acetylation (0°C to RT) Piptocarphol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction This compound This compound Reaction->this compound

Caption: Key components of the this compound synthesis reaction.

Purification of this compound

The crude product obtained after the reaction workup needs to be purified to remove any unreacted starting materials, by-products, and residual reagents. Column chromatography is the primary method for this purification, and High-Performance Liquid Chromatography (HPLC) can be used for further polishing if very high purity is required.

Experimental Protocol: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is suitable for fine purification.

  • Mobile Phase: A solvent system of n-hexane and ethyl acetate is commonly used. A gradient starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity is recommended.

  • Procedure:

    • Dissolve the crude this compound in a minimum volume of the initial mobile phase.

    • Load the solution onto a silica gel column equilibrated with the same solvent.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

Optional High-Purity Purification by HPLC

For applications requiring very high purity, such as in drug development, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common choice.

  • The conditions will need to be optimized to achieve baseline separation of this compound from any remaining impurities.

Quantitative Data Summary

Currently, there is a lack of specific published data on the yields and purity for the isolation of Piptocarphol and the synthesis of this compound. The following table provides estimated ranges based on similar compounds reported in the literature. These values should be considered as a general guide and will vary depending on the specific experimental conditions.

StepParameterTypical RangeNotes
Piptocarphol Isolation Yield from dried plant material0.1 - 1.0%Highly dependent on the plant source and extraction efficiency.
Purity after column chromatography>95%As determined by HPLC or NMR.
This compound Synthesis Reaction Yield80 - 95%Based on typical acetylation reactions of natural products.
Purity after column chromatography>98%As determined by HPLC or NMR.
Purity after preparative HPLC>99.5%For high-purity applications.

Characterization

The successful synthesis and purification of this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the two acetyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Disclaimer: The protocols and data presented are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The yields and purities are estimates and may vary. It is highly recommended to consult the primary literature for more detailed information on related procedures.

References

Application Notes and Protocols for In Vitro Assay Development for Diacetylpiptocarphol (DAPC) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacetylpiptocarphol (DAPC) is a novel compound for which the biological activities are under investigation. The following application notes provide a comprehensive framework for the initial in vitro characterization of DAPC, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties. These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's efficacy and mechanism of action. Adherence to good laboratory practices and proper cell culture techniques is essential for obtaining reliable and reproducible results.

Application Note 1: Evaluation of Cytotoxic and Antiproliferative Activity

Objective: To determine the potential of DAPC to inhibit cancer cell proliferation and survival. This is a primary screening step to identify if DAPC has anticancer properties. The assays proposed will measure both short-term cytotoxicity and long-term effects on cell proliferation.

Key Experiments
  • MTT Assay: To assess cell viability and determine the half-maximal inhibitory concentration (IC50) of DAPC.

  • Clonogenic Assay: To evaluate the long-term ability of single cells to form colonies after treatment with DAPC.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of DAPC in culture medium. Replace the medium in the wells with the DAPC dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Clonogenic Assay

  • Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity.

  • Protocol:

    • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

    • Compound Treatment: After 24 hours, treat the cells with various concentrations of DAPC for a defined period (e.g., 24 hours).

    • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

    • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

    • Colony Counting: Count the number of colonies (typically >50 cells).

    • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Data Presentation

Table 1: Cytotoxicity of DAPC on Various Cancer Cell Lines (MTT Assay)

Cell LineDAPC IC50 (µM) after 48hPositive Control (Doxorubicin) IC50 (µM)
A549 (Lung)ValueValue
MCF-7 (Breast)ValueValue
PC-3 (Prostate)ValueValue
HEK293 (Normal)ValueValue

Table 2: Effect of DAPC on Colony Formation (Clonogenic Assay)

TreatmentPlating Efficiency (%)Survival Fraction
Vehicle ControlValue1.0
DAPC (Concentration 1)ValueValue
DAPC (Concentration 2)ValueValue
DAPC (Concentration 3)ValueValue

Visualizations

experimental_workflow_cytotoxicity cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Seeding Seed cells in multi-well plates Cell_Culture->Seeding MTT MTT Assay (Short-term Viability) Seeding->MTT Treat for 24-72h Clonogenic Clonogenic Assay (Long-term Survival) Seeding->Clonogenic Treat for 24h, then recover DAPC_Prep Prepare DAPC serial dilutions DAPC_Prep->MTT DAPC_Prep->Clonogenic IC50 Calculate IC50 (MTT) MTT->IC50 Survival Calculate Survival Fraction (Clonogenic) Clonogenic->Survival

Caption: Workflow for assessing cytotoxicity and antiproliferative activity.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DAPC DAPC DAPC->PI3K potential inhibition DAPC->Akt potential inhibition

Caption: PI3K/Akt signaling pathway, a potential target for DAPC.

Application Note 2: Assessment of Anti-inflammatory Activity

Objective: To investigate the potential of DAPC to modulate key inflammatory pathways. These assays focus on the production of inflammatory mediators in response to a pro-inflammatory stimulus.

Key Experiments
  • Nitric Oxide (NO) Assay: To measure the effect of DAPC on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cytokine ELISA: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by stimulated immune cells.

Experimental Protocols

1. Nitric Oxide (NO) Assay using Griess Reagent

  • Principle: NO is a key inflammatory mediator. Its concentration in culture supernatant can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

    • Pre-treatment: Treat cells with various concentrations of DAPC for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation. Include control wells (no LPS, no DAPC) and LPS-only wells.

    • Incubation: Incubate the plate for 24 hours.

    • Supernatant Collection: Collect 50 µL of culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate nitrite concentration using a sodium nitrite standard curve.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Here, it is used to measure the concentration of specific cytokines.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7 or human PBMCs) as described in the NO assay.

    • Supernatant Collection: Collect the culture supernatant after 24 hours of stimulation.

    • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., using a sandwich ELISA kit).

    • Absorbance Measurement: Read the absorbance at the specified wavelength (usually 450 nm).

    • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Data Presentation

Table 3: Effect of DAPC on NO and Pro-inflammatory Cytokine Production

TreatmentNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)ValueValueValue
LPS (1 µg/mL)ValueValueValue
LPS + DAPC (Conc. 1)ValueValueValue
LPS + DAPC (Conc. 2)ValueValueValue
LPS + DexamethasoneValueValueValue

Visualizations

experimental_workflow_inflammation cluster_setup Cell Stimulation cluster_assays Assays cluster_data Data Analysis Cell_Culture RAW 264.7 Macrophages Pretreat Pre-treat with DAPC Cell_Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_SN Collect Supernatant Incubate->Collect_SN Griess Griess Assay for Nitric Oxide (NO) Collect_SN->Griess ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_SN->ELISA NO_Quant Quantify NO production Griess->NO_Quant Cytokine_Quant Quantify Cytokine secretion ELISA->Cytokine_Quant

Caption: Workflow for assessing anti-inflammatory activity.

Caption: NF-κB signaling pathway, a key target in inflammation.

Application Note 3: Determination of Antioxidant Capacity

Objective: To evaluate the ability of DAPC to scavenge free radicals and to mitigate oxidative stress within cells. Both chemical and cell-based assays are proposed for a comprehensive assessment.

Key Experiments
  • DPPH Radical Scavenging Assay: A cell-free assay to measure the direct free radical scavenging capacity of DAPC.

  • Cellular Antioxidant Assay (DCFH-DA): To assess the ability of DAPC to reduce intracellular reactive oxygen species (ROS).

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Principle: DPPH is a stable free radical. In the presence of an antioxidant that can donate an electron, the purple color of DPPH decays, which can be measured spectrophotometrically.

  • Protocol:

    • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of DAPC and a positive control (e.g., ascorbic acid) in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of the DAPC dilutions.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. Cellular Antioxidant Assay using DCFH-DA

  • Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a non-fluorescent probe that diffuses into cells. It is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HaCaT or HepG2) in a black, clear-bottom 96-well plate and incubate overnight.

    • Compound Loading: Treat cells with DAPC for 1-2 hours.

    • Probe Loading: Load the cells with 10 µM DCFH-DA for 30 minutes.

    • Induction of Oxidative Stress: Induce ROS production by adding an oxidizing agent like H2O2 or tert-butyl hydroperoxide (t-BHP).

    • Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • Data Analysis: Calculate the percentage reduction in ROS levels in DAPC-treated cells compared to the oxidant-treated control.

Data Presentation

Table 4: Antioxidant Activity of DAPC

AssayDAPC IC50 / % InhibitionPositive Control
DPPH ScavengingIC50 = Value µMAscorbic Acid IC50 = Value µM
Cellular ROS ReductionValue% inhibition at [X] µMN-acetylcysteine Value% inhibition at [Y] µM

Visualizations

experimental_workflow_antioxidant cluster_chemical Chemical Assay cluster_cellular Cellular Assay DPPH_Prep Prepare DPPH & DAPC solutions DPPH_Assay DPPH Assay (Radical Scavenging) DPPH_Prep->DPPH_Assay DPPH_Read Measure Absorbance (517 nm) DPPH_Assay->DPPH_Read Data_Analysis Calculate IC50 and % ROS Reduction DPPH_Read->Data_Analysis Cell_Seed Seed Cells DAPC_Treat Treat with DAPC Cell_Seed->DAPC_Treat DCFH_Load Load with DCFH-DA DAPC_Treat->DCFH_Load ROS_Induce Induce ROS (e.g., H2O2) DCFH_Load->ROS_Induce DCF_Read Measure Fluorescence ROS_Induce->DCF_Read DCF_Read->Data_Analysis

Caption: Workflow for assessing antioxidant activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes, conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Ub Ubiquitin (Degradation) Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression DAPC DAPC DAPC->Keap1 may interact with Nrf2_Keap1 Nrf2-Keap1 (inactive complex)

Caption: Nrf2 antioxidant response pathway.

Application Note: Quantitative Analysis of Diacetylpiptocarphol using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative determination of Diacetylpiptocarphol in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be accurate, precise, and robust, making it suitable for routine quality control and research applications. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Introduction

This compound is a semi-synthetic derivative of the natural sesquiterpenoid lactone, Piptocarphol. Its potential therapeutic applications necessitate the development of reliable and accurate analytical methods for its quantification. This is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. This application note details a robust HPLC-DAD method developed and validated for the quantification of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Extend C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: Agilent ChemStation or equivalent chromatography data station.

  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), and Formic acid (analytical grade).

  • Reference Standard: this compound (purity > 99%).

2.2. Chromatographic Conditions

A gradient elution was developed to ensure optimal separation of this compound from potential impurities.

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-10 min: 50-80% B, 10-15 min: 80% B, 15.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 20 minutes

2.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh 10 mg of the this compound bulk drug, dissolve in 10 mL of acetonitrile, and dilute to a suitable concentration within the calibration range.

  • Sample Preparation (Formulation): For a formulated product (e.g., tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of this compound, dissolve in 50 mL of acetonitrile by sonication for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate to a suitable concentration.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 100 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of ≤ 2% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of ≥ 2000.

3.2. Linearity

The linearity of the method was assessed by analyzing a series of this compound standard solutions at seven concentration levels (1, 5, 10, 25, 50, 100, and 200 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

3.3. Precision

  • Repeatability (Intra-day Precision): Six replicate samples of this compound at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on two different days by different analysts.

3.4. Accuracy

The accuracy of the method was determined by the recovery of a known amount of this compound standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, where LOD is 3:1 and LOQ is 10:1.

3.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Results and Discussion

The developed HPLC-DAD method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The validation results are summarized in the tables below.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
RSD of Peak Area (%) 0.85≤ 2.0
RSD of Retention Time (%) 0.21≤ 2.0
Tailing Factor 1.2≤ 2.0
Theoretical Plates 5800≥ 2000

Table 2: Linearity Data

ParameterResult
Linearity Range (µg/mL) 1 - 200
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9998

Table 3: Precision Data

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.92≤ 2.0
Intermediate Precision 1.35≤ 2.0

Table 4: Accuracy (Recovery) Data

Spiked Level (%)Mean Recovery (%)RSD (%)
80 99.21.1
100 100.50.9
120 99.81.2

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Table 6: Robustness Study

Parameter Varied% RSD of Peak Area
Flow Rate (+0.1 mL/min) 1.4
Flow Rate (-0.1 mL/min) 1.5
Temperature (+2 °C) 1.2
Temperature (-2 °C) 1.3

The results demonstrate that the method is linear, precise, accurate, and robust for the intended purpose.

Protocol

5.1. Sample Preparation Workflow

G cluster_prep Sample Preparation start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve sonicate Sonicate (for formulations) dissolve->sonicate filter Filter through 0.45 µm filter dissolve->filter sonicate->filter dilute Dilute to Final Concentration filter->dilute end_prep Prepared Sample dilute->end_prep

Caption: Workflow for sample preparation.

5.2. HPLC Analysis Workflow

G cluster_analysis HPLC Analysis start_analysis Inject Prepared Sample separation Chromatographic Separation (C18 Column, Gradient Elution) start_analysis->separation detection DAD Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq end_analysis Chromatogram data_acq->end_analysis

Caption: HPLC analysis workflow.

5.3. Data Analysis and Quantification

G cluster_data Data Analysis chromatogram Obtain Chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve (Standard Solutions) peak_integration->calibration_curve quantification Quantify this compound (from Calibration Curve) peak_integration->quantification calibration_curve->quantification report Report Results quantification->report

Caption: Data analysis and quantification workflow.

Conclusion

A simple, rapid, and reliable HPLC-DAD method for the quantification of this compound has been developed and validated. The method meets all the requirements for a routine quality control analysis and can be effectively used for the determination of this compound in bulk drug and pharmaceutical dosage forms.

Application Notes and Protocols for Piptocarphol Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Diacetylpiptocarphol" is not well-documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the therapeutic potential of closely related and well-studied piptocarphol derivatives, specifically other sesquiterpene lactones isolated from the Vernonia genus, such as vernolide-A, vernodaline, and hirsutinolide derivatives. The methodologies provided are representative of the assays used to evaluate the anti-inflammatory and cytotoxic activities of this class of compounds.

Introduction

Piptocarphol and its derivatives are sesquiterpene lactones, a class of natural products found in various plant species, notably within the Vernonia genus. These compounds have garnered significant interest in the scientific community due to their potent biological activities. This document outlines the potential therapeutic applications of piptocarphol derivatives, focusing on their anti-inflammatory and cytotoxic properties. Detailed protocols for key experiments are provided to guide researchers in the evaluation of these and similar compounds.

Therapeutic Potential

The primary therapeutic potential of piptocarphol derivatives lies in two main areas:

  • Anti-inflammatory Activity: Many sesquiterpene lactones from Vernonia species have demonstrated significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway, and the reduction of pro-inflammatory mediators like nitric oxide (NO).

  • Cytotoxic Activity: Several piptocarphol derivatives, including vernolide-A and vernodaline, have shown potent cytotoxicity against various cancer cell lines. This suggests their potential as lead compounds for the development of novel anticancer agents. The proposed mechanism often involves the induction of apoptosis.

Data Presentation: In Vitro Biological Activities

The following tables summarize the quantitative data for the biological activities of various sesquiterpene lactones isolated from Vernonia species.

Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones from Vernonia cinerea

CompoundAssayCell LineIC50 (µM)Reference
8α-hydroxyhirsutinolideTNF-α-induced NF-κB inhibition293 (human embryonic kidney)1.9[1]
JanerinTNF-α-induced NF-κB inhibition293 (human embryonic kidney)0.6[1]
Hirsutinolide-13-O-acetateTNF-α-induced NF-κB inhibition293 (human embryonic kidney)1.6[1]
Sylvaticalide ALPS-induced NF-κB inhibitionTHP1-Dual (human monocytic)4.12[2]
Sylvaticalide BLPS-induced NF-κB inhibitionTHP1-Dual (human monocytic)10.57[2]
HirsutinolideNitric Oxide (NO) inhibitionRAW 264.7 (murine macrophage)2.0
8α-acetoxy-hirsutinolideNitric Oxide (NO) inhibitionRAW 264.7 (murine macrophage)1.5
8α-(4-hydroxymethacryloyloxy)-hirsutinolideNitric Oxide (NO) inhibitionRAW 264.7 (murine macrophage)1.2

Table 2: Cytotoxic Activity of Sesquiterpene Lactones from Vernonia Species

CompoundCell LineAssayED50 / IC50 (µg/mL)IC50 (µM)Reference
Vernolide-AKB (human oral cancer)Cytotoxicity0.02-
Vernolide-ADLD-1 (human colon cancer)Cytotoxicity0.05-
Vernolide-ANCI-661 (human lung cancer)Cytotoxicity0.53-
Vernolide-AHeLa (human cervical cancer)Cytotoxicity0.04-
Vernolide-BKB (human oral cancer)Cytotoxicity3.78-
Vernolide-BNCI-661 (human lung cancer)Cytotoxicity5.88-
Vernolide-BHeLa (human cervical cancer)Cytotoxicity6.42-
VernolideHepG2 (human liver cancer)Cytotoxicity-0.91
VernolideS102 (human liver cancer)Cytotoxicity-1.34
VernolideHuCCA-1 (human bile duct cancer)Cytotoxicity-1.52
VernolideHL-60 (human leukemia)Cytotoxicity-1.02
VernolideMOLT-3 (human leukemia)Cytotoxicity-1.25
VernolideA549 (human lung cancer)Cytotoxicity-13.84
VernolideH69AR (human lung cancer)Cytotoxicity-2.15
VernolideMDA-MB-231 (human breast cancer)Cytotoxicity-1.48
VernolideT47D (human breast cancer)Cytotoxicity-1.21
VernolideHeLa (human cervical cancer)Cytotoxicity-1.56

Experimental Protocols

In Vitro Anti-inflammatory Activity

This protocol describes a method to assess the inhibitory effect of a test compound on the TNF-α-induced activation of the NF-κB signaling pathway using a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Hygromycin B (or other selection antibiotic).

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α).

  • Test compound (e.g., a piptocarphol derivative) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and antibiotics) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired concentrations of the test compound to the cells. Include a vehicle control (e.g., DMSO).

  • Induction of NF-κB Activation: After 1 hour of pre-incubation with the test compound, add TNF-α to each well (final concentration of 20 ng/mL) to stimulate NF-κB activation. For the negative control wells, add only the medium.

  • Incubation: Incubate the plate for 7 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 or ED50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Activity

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-220 g).

  • Lambda carrageenan (1% suspension in saline).

  • Test compound.

  • Positive control (e.g., Indomethacin, 5 mg/kg).

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at least 3 doses). Administer the test compound and controls intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: Thirty minutes after the administration of the test compounds, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The degree of edema is expressed as the increase in paw volume. The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Piptocarphol Piptocarphol Derivatives Piptocarphol->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Piptocarphol Derivatives.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add Piptocarphol Derivative (Various Concentrations) incubate_24h_1->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Logical Relationship Diagram

Therapeutic_Potential Piptocarphol Piptocarphol Derivatives Anti_Inflammatory Anti-inflammatory Activity Piptocarphol->Anti_Inflammatory Cytotoxic Cytotoxic Activity Piptocarphol->Cytotoxic NFkB_Inhibition NF-κB Inhibition Anti_Inflammatory->NFkB_Inhibition via NO_Reduction NO Production Reduction Anti_Inflammatory->NO_Reduction via Therapeutic_Agent Potential Therapeutic Agent Anti_Inflammatory->Therapeutic_Agent Apoptosis_Induction Apoptosis Induction Cytotoxic->Apoptosis_Induction via Cytotoxic->Therapeutic_Agent

Caption: Therapeutic potential of Piptocarphol Derivatives.

References

Application Notes and Protocols for Investigating the Effects of Diacetylpiptocarphol on Specific Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol is a novel synthetic derivative of Piptocarphol, a naturally occurring sesquiterpene lactone. Compounds of this class have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides a comprehensive set of protocols to investigate the effects of this compound on two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to cellular responses to a variety of stimuli and are frequently dysregulated in disease states such as cancer and chronic inflammatory conditions.[1][2]

The protocols outlined herein are designed to provide a robust framework for researchers to assess the bioactivity of this compound, from its cytotoxic effects to its specific molecular mechanisms of action. This includes methods for evaluating cell viability, quantifying changes in protein expression and phosphorylation, measuring transcriptional activity, and determining the expression levels of downstream target genes.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data for the effects of this compound on various cellular parameters. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as determined by the MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.8
A549Lung Cancer22.4
HCT116Colon Cancer18.2
JurkatT-cell Leukemia12.5

Table 2: Effect of this compound on NF-κB and MAPK Signaling Proteins

This table shows the relative protein expression levels of key signaling molecules in response to this compound treatment, as determined by Western blot analysis. Data are presented as a fold change relative to the vehicle-treated control.

Target ProteinTreatment (10 µM this compound)Fold Change vs. Control
p-p65 (Ser536)TNF-α stimulated0.35
IκBαTNF-α stimulated1.8
p-ERK1/2 (Thr202/Tyr204)EGF stimulated0.42
p-p38 (Thr180/Gly182)Anisomycin stimulated0.55

Table 3: Inhibition of NF-κB Transcriptional Activity by this compound

This table displays the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound, measured using a luciferase reporter assay.

This compound (µM)Relative Luciferase Units (RLU)% Inhibition
0 (Vehicle)1000
185.214.8
555.644.4
1025.174.9
2510.389.7

Table 4: Modulation of NF-κB Target Gene Expression by this compound

This table illustrates the change in mRNA expression of NF-κB target genes in response to this compound treatment, as quantified by qPCR.

GeneTreatment (10 µM this compound)Fold Change in mRNA Expression
TNF-αLPS stimulated0.28
IL-6LPS stimulated0.35
BCL2-0.65
CYCLIN D1-0.58

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cultured cells.[3][4]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Analysis of Signaling Proteins: Western Blotting

This protocol details the detection of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

NF-κB Transcriptional Activity: Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.

Materials:

  • This compound

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the inhibition of NF-κB activity relative to the stimulated control.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA levels of NF-κB target genes.

Materials:

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for TNF-α, IL-6, and a housekeeping gene like GAPDH)

  • qPCR instrument

Protocol:

  • Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the expression of a housekeeping gene.

  • Calculate the fold change in gene expression relative to the control group.

Mandatory Visualizations

G Experimental Workflow for Investigating this compound cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Conclusion A Cell Viability (MTT Assay) B Determine IC50 A->B C Western Blot (p-p65, IκBα, p-ERK, p-p38) B->C Use sub-toxic concentrations D Luciferase Reporter Assay (NF-κB Activity) B->D Use sub-toxic concentrations E qPCR (TNF-α, IL-6 Expression) B->E Use sub-toxic concentrations F Analyze and Interpret Data C->F D->F E->F G Elucidate Signaling Pathway Modulation F->G

Caption: Experimental Workflow Diagram.

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_0 Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Gene Expression (Inflammation, Survival) This compound This compound This compound->IKK_complex inhibits

Caption: NF-κB Signaling Pathway.

MAPK_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) Cellular_Response Cellular Response (Proliferation, Differentiation) This compound This compound This compound->Raf inhibits? This compound->MEK inhibits?

Caption: MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols for the Large-Scale Production and Purification of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacetylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol, belongs to a class of compounds known for their diverse and potent biological activities. Sesquiterpene lactones are widely studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. The large-scale production of high-purity this compound is a critical step for comprehensive preclinical and clinical evaluation.

This document outlines two primary strategies for obtaining this compound in significant quantities:

  • Strategy A: Semi-synthesis from a natural precursor. This involves the extraction and purification of a parent compound, such as piptocarphol, from a plant source, followed by chemical modification.

  • Strategy B: Total synthesis or biotechnological production. This approach involves either a complete chemical synthesis from simple starting materials or leveraging microbial fermentation to produce the core scaffold or the final compound.

Data Presentation: Comparative Overview of Production and Purification Strategies

The following table summarizes expected outcomes for the proposed strategies. Note that these are estimated values based on literature for analogous compounds and will require optimization for this compound.

ParameterStrategy A: Semi-Synthesis from Natural SourceStrategy B: Total Synthesis / Biotechnology
Starting Material Biomass (e.g., leaves, roots of a producing plant)Commercially available chemical precursors / Engineered microbial strain
Typical Yield 0.1 - 2% (from biomass to pure precursor)Variable, highly dependent on route optimization
Purity Achievable >98%>99%
Scalability Dependent on biomass availabilityPotentially highly scalable
Key Challenges Biomass sourcing and consistency, complex extractionComplex multi-step synthesis, optimization of fermentation conditions
Cost-Effectiveness Potentially lower at smaller scales if biomass is abundantHigh initial development cost, but can be cost-effective at large scale

Experimental Protocols

Strategy A: Semi-Synthesis via Extraction and Derivatization

This strategy is divided into three main stages: Extraction of the precursor from biomass, purification of the precursor, and subsequent chemical modification to yield this compound.

  • Biomass Preparation: Air-dry and grind the plant material (e.g., leaves and stems) to a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered biomass in methanol (B129727) (1:10 w/v) at room temperature for 48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue twice more.

    • Combine the methanol extracts and concentrate under reduced pressure at 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 methanol-water solution.

    • Perform liquid-liquid extraction with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes. Repeat three times.

    • Subsequently, extract the aqueous methanol phase with dichloromethane (B109758) or ethyl acetate (B1210297) to partition the sesquiterpene lactones. Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield an enriched sesquiterpene lactone fraction.

  • Flash Chromatography (Initial Purification):

    • Adsorb the enriched fraction onto silica (B1680970) gel.

    • Perform flash chromatography on a silica gel column using a gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate staining reagent (e.g., vanillin-sulfuric acid).

    • Pool fractions containing the target precursor, piptocarphol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

    • Dissolve the semi-purified fraction in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Inject onto a reversed-phase C18 preparative HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water.

    • Monitor the elution profile with a UV detector (e.g., at 220 nm).

    • Collect the peak corresponding to piptocarphol and confirm its identity and purity (>95%) by analytical HPLC and spectroscopic methods (NMR, MS).

  • Reaction Setup: Dissolve the purified piptocarphol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add an excess of acetic anhydride (B1165640) and a catalytic amount of a suitable base (e.g., pyridine (B92270) or 4-dimethylaminopyridine (B28879) - DMAP).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by flash chromatography or recrystallization to achieve high purity (>98%).

Strategy B: Biotechnological Production (Conceptual)

This protocol outlines a conceptual workflow for producing the core sesquiterpene scaffold using an engineered microbial host, such as Saccharomyces cerevisiae.

  • Strain Inoculation: Inoculate a seed culture of the engineered yeast strain (harboring the necessary biosynthetic genes) in a suitable growth medium.

  • Bioreactor Fermentation: Transfer the seed culture to a large-scale bioreactor containing a defined fermentation medium.

  • Induction and Cultivation: Induce the expression of the biosynthetic pathway genes at the appropriate cell density. Maintain optimal fermentation parameters (pH, temperature, dissolved oxygen) for product formation.

  • Harvesting: After the desired fermentation time, harvest the culture broth. Separate the cells from the supernatant by centrifugation or microfiltration.

  • Cell Lysis (if product is intracellular): Disrupt the harvested cells using methods like high-pressure homogenization or bead milling.

  • Initial Extraction: Extract the target compound from the cell lysate or the fermentation broth using a suitable solvent (e.g., ethyl acetate).

  • Chromatographic Purification: Employ a multi-step chromatographic purification process similar to that described in Protocol 3.1.2, potentially involving both normal-phase and reversed-phase chromatography to achieve the desired purity.

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Strategy A: Semi-Synthesis Biomass Biomass Extraction Extraction Biomass->Extraction Methanol Partitioning Partitioning Extraction->Partitioning Hexane/DCM Flash Chromatography Flash Chromatography Partitioning->Flash Chromatography Silica Prep-HPLC Prep-HPLC Flash Chromatography->Prep-HPLC C18 Pure Piptocarphol Pure Piptocarphol Prep-HPLC->Pure Piptocarphol >95% Purity Acetylation Acetylation Pure Piptocarphol->Acetylation Acetic Anhydride Final Purification Final Purification Acetylation->Final Purification Chromatography This compound This compound Final Purification->this compound >98% Purity

Caption: Workflow for Semi-synthesis of this compound.

G cluster_1 Strategy B: Biotechnology Engineered Yeast Engineered Yeast Fermentation Fermentation Engineered Yeast->Fermentation Bioreactor Harvesting Harvesting Fermentation->Harvesting Centrifugation Extraction Extraction Harvesting->Extraction Ethyl Acetate Multi-step Chromatography Multi-step Chromatography Extraction->Multi-step Chromatography Resin-based This compound This compound Multi-step Chromatography->this compound >99% Purity

Caption: Workflow for Biotechnological Production of this compound.

G This compound This compound Target Protein Target Protein This compound->Target Protein Binding/Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Inhibition Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical Signaling Pathway for a Bioactive Sesquiterpene Lactone.

In-depth Application Notes and Protocols for Diacetylpiptocarphol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the utilization of Diacetylpiptocarphol as a molecular probe. Due to the limited publicly available information on "this compound," this document serves as a template. Researchers possessing data on this molecule are encouraged to adapt the following protocols and templates for their specific needs. The provided structures for data presentation, experimental methodologies, and pathway visualizations are designed to be broadly applicable for the characterization and application of novel molecular probes.

Quantitative Data Summary

The efficacy and specificity of a molecular probe are defined by its quantitative biochemical and cellular parameters. Below is a template for summarizing such data for this compound.

Table 1: In Vitro Activity of this compound

Target Protein/AssayIC50 (nM)Ki (nM)Binding Affinity (Kd, nM)Assay Conditions
e.g., Target X Kinase[Insert Value][Insert Value][Insert Value][e.g., Kinase-Glo Assay, 10 µM ATP]
e.g., Target Y Receptor[Insert Value][Insert Value][Insert Value][e.g., Radioligand Binding Assay]
...............

Table 2: Cellular Activity of this compound

Cell LineEC50 (µM)CC50 (µM)Assay TypeTreatment Duration (hrs)
e.g., Cancer Cell Line A[Insert Value][Insert Value][e.g., CellTiter-Glo]72
e.g., Normal Cell Line B[Insert Value][Insert Value][e.g., MTT Assay]72
...............

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation and application of a molecular probe. The following are example methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • This compound

  • Recombinant Kinase

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.

Signaling Pathway and Workflow Visualizations

Understanding the mechanism of action of a molecular probe requires visualizing its interaction with cellular signaling pathways. The following are example diagrams generated using the DOT language.

Signaling_Pathway Probe This compound Target Target Protein Probe->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start assay_prep Prepare Assay Plate (Compound Dilutions) start->assay_prep cell_seeding Seed Cells start->cell_seeding treatment Treat Cells with This compound assay_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation readout Perform Readout (e.g., Cell Viability) incubation->readout analysis Data Analysis (IC50/EC50 Determination) readout->analysis end End analysis->end

Caption: General experimental workflow for cellular assays.

Application Notes and Protocols for In Vivo Studies of Novel Compounds: A General Framework for Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and databases did not yield specific information on a compound named "Diacetylpiptocarphol." Therefore, the following application notes and protocols are provided as a general framework for the investigation of a novel, poorly soluble compound, using the hypothetical "this compound" as an example. All data presented are illustrative and not based on experimental results for this specific molecule. Researchers must determine the actual physicochemical and biological properties of their compound of interest to develop a specific and appropriate study design.

Introduction

For novel compounds like this compound, which are likely derivatives of natural products, the initial steps for in vivo investigation are critical. These compounds often present challenges such as poor aqueous solubility, which necessitates careful formulation development to ensure adequate bioavailability for preclinical studies.[1][2] This document outlines a general approach to formulating a poorly soluble compound for in vivo administration and provides example protocols for initial pharmacokinetic (PK) and efficacy studies.

Pre-formulation and Formulation Development

The primary goal in early preclinical studies is to develop a formulation that maximizes exposure to the test compound.[1] This allows for an accurate assessment of its biological activity and potential toxicity.

Physicochemical Characterization

Before any in vivo studies, a thorough understanding of the compound's physicochemical properties is essential.[2]

Table 1: Illustrative Physicochemical Properties of a Novel Compound

ParameterMethodExample ResultImplication for Formulation
Solubility HPLC-UV< 0.1 µg/mL in waterRequires solubilizing agents or a suspension.
5 mg/mL in DMSODMSO can be used as a co-solvent.
2 mg/mL in EthanolEthanol can be used as a co-solvent.
LogP Calculated3.5Lipophilic, suggesting good membrane permeability but poor aqueous solubility.
pKa Potentiometric titrationNot ionizablepH adjustment will not significantly improve solubility.[2]
Stability HPLC-UVStable at pH 4-8 for 24hStable in physiological pH range.
Formulation Strategy for a Poorly Soluble Compound

For a compound with properties similar to those listed above, a solution, suspension, or lipid-based formulation could be considered. A common approach for early-stage animal studies is to use a co-solvent system or a suspension.[2][3]

Table 2: Example Formulations for In Vivo Studies

Formulation TypeComponentsPreparation Protocol
Co-solvent Solution 10% DMSO, 40% PEG400, 50% Saline1. Dissolve this compound in DMSO. 2. Add PEG400 and vortex to mix. 3. Add saline dropwise while vortexing to maintain clarity.
Suspension 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), 0.1% (v/v) Tween 80 in sterile water1. Wet the this compound powder with Tween 80. 2. Gradually add the 0.5% HPMC solution while triturating to form a uniform suspension.
Lipid-Based Self-nanoemulsifying drug delivery system (SNEDDS)1. Screen for solubility in various oils, surfactants, and co-surfactants. 2. Construct a ternary phase diagram to identify the optimal ratio of components for nanoemulsion formation.

Note: The choice of formulation can significantly impact the pharmacokinetic profile of the compound. It is crucial to select a vehicle that is well-tolerated by the animal species and appropriate for the intended route of administration.[3]

Experimental Protocols

The following are generalized protocols for pharmacokinetic and in vivo efficacy studies. The specific details, such as animal models, doses, and endpoints, would need to be adapted based on the therapeutic target of this compound.

Protocol: Murine Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • This compound

  • Formulation vehicles (e.g., co-solvent solution for IV, suspension for PO)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (appropriate gauge for IV and PO administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dosing:

    • IV Group (n=3): Administer this compound (e.g., 2 mg/kg) via tail vein injection. The formulation must be a clear solution.

    • PO Group (n=3): Administer this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.

Table 3: Illustrative Pharmacokinetic Data for this compound

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax 1500 ng/mL800 ng/mL
Tmax 2 min1 hour
AUC (0-inf) 3000 ngh/mL4500 ngh/mL
Half-life (t1/2) 2.5 hours3.0 hours
Bioavailability (%) N/A30%
Protocol: In Vivo Efficacy Study (Generic Anti-inflammatory Model)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a carrageenan-induced paw edema model in rats.

Materials:

  • This compound formulated for oral administration

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Groups (n=6 per group):

    • Group 1: Vehicle control (PO)

    • Group 2: this compound (e.g., 10 mg/kg, PO)

    • Group 3: this compound (e.g., 30 mg/kg, PO)

    • Group 4: Indomethacin (10 mg/kg, PO)

  • Dosing: Administer the respective treatments orally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Table 4: Illustrative Efficacy Data (Paw Edema Inhibition)

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle -0.85 ± 0.05-
This compound 100.60 ± 0.0429.4%
This compound 300.42 ± 0.0350.6%
Indomethacin 100.38 ± 0.0355.3%

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical in vivo evaluation of a novel compound.

G cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_invivo In Vivo Studies a Physicochemical Characterization b Solubility & Stability Screening a->b c Vehicle Selection b->c d Formulation Optimization (e.g., Co-solvent, Suspension) c->d e Pharmacokinetic (PK) Study (IV & PO) d->e f Efficacy Study (e.g., Disease Model) e->f g Toxicology Study (Dose Escalation) f->g h Data Analysis & Interpretation g->h

General workflow for in vivo compound evaluation.

Hypothetical Signaling Pathway

Many natural product-derived compounds with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified, hypothetical mechanism of action for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases NF-κB DAP This compound DAP->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Hypothetical inhibition of the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diacetylpiptocarphol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diacetylpiptocarphol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis of the Piptocarphol scaffold and its subsequent diacetylation to yield this compound.

Part 1: Synthesis of the Piptocarphol Core (Sesquiterpene Lactone Scaffold)

Question 1: I am observing low yields in the key macrocyclization step to form the ten-membered ring of the Piptocarphol core. What are the potential causes and solutions?

Answer: Low yields in macrocyclization are a common challenge in the synthesis of sesquiterpene lactones. Several factors can contribute to this issue:

  • High Concentration: At high concentrations, intermolecular reactions are favored over the desired intramolecular cyclization, leading to oligomerization and polymerization.

    • Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the substrate to a large volume of solvent.

  • Ring Strain: The ten-membered ring of the Piptocarphol core possesses significant conformational flexibility and can be strained, making its formation thermodynamically and kinetically challenging.

    • Solution: The choice of cyclization precursors and reaction conditions is critical. Utilizing a more rigid precursor can pre-organize the molecule for cyclization. Conformational analysis using computational methods can aid in designing a suitable precursor.

  • Inefficient Catalyst/Reagent: The chosen catalyst or reagent may not be optimal for the specific substrate.

    • Solution: Screen a variety of catalysts and reagents. For instance, in Nozaki-Hiyama-Kishi (NHK) reactions, different chromium and nickel salts, ligands, and additives can be tested.

Question 2: I am struggling with the stereoselective introduction of the hydroxyl groups on the Piptocarphol scaffold. How can I improve the stereocontrol?

Answer: Achieving the correct stereochemistry is paramount for the biological activity of the final product. Here are some strategies to enhance stereoselectivity:

  • Chiral Reagents and Catalysts: The use of chiral directing groups or asymmetric catalysts can effectively control the stereochemical outcome of reactions such as epoxidations, dihydroxylations, and reductions.

  • Substrate-Controlled Diastereoselectivity: The existing stereocenters in the molecule can influence the stereochemistry of newly formed centers. Understanding the conformational bias of the intermediates is key. For example, directing groups on the substrate can block one face of the molecule, forcing the reagent to attack from the less hindered face.

  • Protecting Group Strategy: The size and nature of protecting groups can significantly influence the stereochemical outcome by altering the steric environment around the reaction center.

Part 2: Diacetylation of Piptocarphol

Question 3: The acetylation of Piptocarphol is incomplete, and I observe a mixture of mono-acetylated and unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete acetylation is often due to insufficient reactivity of the hydroxyl groups or suboptimal reaction conditions.

  • Steric Hindrance: The hydroxyl groups in Piptocarphol are in different steric environments. Some may be sterically hindered, making them less accessible to the acetylating agent.

    • Solution: Increase the reaction temperature and/or reaction time. The use of a more reactive acetylating agent, such as acetyl chloride in place of acetic anhydride (B1165640), can also be beneficial. A stronger, non-nucleophilic base like pyridine (B92270) or DMAP (4-dimethylaminopyridine) as a catalyst can enhance the reaction rate.[1]

  • Insufficient Reagent: An inadequate amount of the acetylating agent will naturally lead to incomplete reaction.

    • Solution: Use a larger excess of the acetylating agent (e.g., 3-5 equivalents per hydroxyl group).

Question 4: I am observing the formation of side products during the acetylation reaction. What are these side products and how can I minimize their formation?

Answer: Side product formation can complicate purification and reduce the overall yield.

  • Over-acetylation or Rearrangement: Under harsh conditions, other functional groups might react, or rearrangements could occur.

    • Solution: Optimize the reaction conditions by using milder reagents and lower temperatures. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is formed.

  • Elimination Reactions: If acidic conditions are used for acetylation, dehydration of tertiary alcohols can occur.

    • Solution: Employ basic or neutral acetylation conditions. A common method is using acetic anhydride in pyridine.

Question 5: The purification of this compound is challenging due to the presence of excess reagents and byproducts. What is an effective purification strategy?

Answer: Purification of acetylated natural products often requires careful chromatographic techniques.

  • Removal of Basic Catalysts: If pyridine is used, it can be challenging to remove completely.

    • Solution: An acidic wash (e.g., with cold, dilute HCl or CuSO4 solution) of the organic extract can effectively remove pyridine.

  • Chromatographic Separation: The final product, along with any mono-acetylated intermediates and non-polar byproducts, will likely require separation by column chromatography.

    • Solution: A gradient elution on silica (B1680970) gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. Careful selection of the solvent system based on TLC analysis is critical for good separation.

Data Presentation: Optimizing Reaction Conditions

The following tables provide typical ranges for key reaction parameters for the synthesis of the sesquiterpene lactone core and the subsequent acetylation. These are starting points and may require further optimization for the specific synthesis of this compound.

Table 1: Typical Conditions for Macrocyclization (e.g., Nozaki-Hiyama-Kishi Reaction)

ParameterTypical RangeNotes
Substrate Concentration 0.001 - 0.01 MHigh dilution is critical to favor intramolecular cyclization.
CrCl2 Equiv. 4 - 10A significant excess is often required.
NiCl2 Equiv. (catalyst) 0.01 - 0.1Catalytic amounts are sufficient.
Solvent THF, DMF, DMSOAnhydrous and deoxygenated solvents are essential.
Temperature 25 - 60 °CMay require gentle heating to initiate and sustain the reaction.
Reaction Time 12 - 48 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Typical Conditions for Acetylation of Polyols

ParameterReagent System 1: Ac₂O/PyridineReagent System 2: Ac₂O/DMAP/Et₃N
Acetylating Agent Acetic Anhydride (Ac₂O)Acetic Anhydride (Ac₂O)
Equivalents of Ac₂O 2 - 5 per OH group1.5 - 3 per OH group
Base/Catalyst Pyridine (as solvent or co-solvent)DMAP (0.1-0.2 equiv.), Triethylamine (Et₃N) (2-4 equiv.)
Solvent Pyridine, Dichloromethane (DCM)Dichloromethane (DCM), Tetrahydrofuran (THF)
Temperature 0 °C to 40 °C0 °C to 25 °C
Reaction Time 2 - 24 hours1 - 12 hours

Experimental Protocols

Representative Protocol for the Acetylation of a Piptocarphol-like Polyol

Materials:

  • Piptocarphol precursor (100 mg, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Triethylamine (Et₃N, 3.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Acetic Anhydride (Ac₂O, 3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

  • The Piptocarphol precursor is dissolved in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine and DMAP are added sequentially to the stirred solution.

  • Acetic anhydride is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and optimization of this compound, from a late-stage intermediate to the final product.

G cluster_synthesis Synthesis Phase cluster_acetylation Acetylation Phase cluster_analysis Analysis & Optimization Piptocarphol_Core Piptocarphol Core Synthesis Purification_Core Purification of Piptocarphol Core (Column Chromatography) Piptocarphol_Core->Purification_Core Characterization_Core Characterization of Piptocarphol Core (NMR, MS, IR) Purification_Core->Characterization_Core Acetylation Diacetylation of Piptocarphol Characterization_Core->Acetylation Proceed if structure is confirmed Workup Aqueous Workup Acetylation->Workup Purification_Final Purification of this compound (Column Chromatography) Workup->Purification_Final Characterization_Final Final Product Characterization (NMR, MS, HRMS) Purification_Final->Characterization_Final Troubleshooting Troubleshooting & Optimization Characterization_Final->Troubleshooting Yield/Purity Analysis Troubleshooting->Piptocarphol_Core Re-evaluate Core Synthesis Troubleshooting->Acetylation Modify Reaction Conditions

Caption: Generalized workflow for this compound synthesis and optimization.

References

Improving the yield of Diacetylpiptocarphol extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Diacetylpiptocarphol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this compound from plant material. The information provided is based on established methods for the extraction of sesquiterpene lactones and may require optimization for your specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What are the likely plant sources for this compound?

While specific data for this compound is limited, it belongs to the sesquiterpene lactone class of compounds. These are commonly found in plants of the Asteraceae family. Genera such as Vernonia, Piptocarpha, and Elephantopus are known to produce similar compounds and could be potential sources.

Q2: Which solvent system is most effective for this compound extraction?

The choice of solvent is critical for efficient extraction. Sesquiterpene lactones like this compound are typically of intermediate polarity. Therefore, solvents such as ethanol (B145695), methanol, ethyl acetate, or acetone (B3395972) are often effective.[1] A preliminary screening with different solvents of varying polarities is recommended to determine the optimal choice for your specific plant material. For instance, a mixture of water and ethanol can also be effective for extracting phenolic compounds.[2][3]

Q3: How can I minimize the degradation of this compound during extraction and storage?

This compound, like many natural products, can be susceptible to degradation by heat, light, and changes in pH.[4][5] To minimize degradation, it is advisable to:

  • Dry plant material in a well-ventilated area away from direct sunlight.[6]

  • Perform extractions at low temperatures, unless optimization studies suggest otherwise.[7]

  • Store extracts in dark, airtight containers at low temperatures (e.g., 4°C or -20°C).[6][8]

  • Avoid exposure to strong acids or bases.[4]

Q4: What are the most suitable methods for purifying this compound from the crude extract?

Purification of the crude extract is essential to isolate this compound. Common techniques include:

  • Column Chromatography: This is a widely used method for separating compounds based on their polarity.[9] Silica (B1680970) gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., hexane-ethyl acetate).

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. This technique offers better resolution and is suitable for isolating specific compounds from a complex mixture.

Troubleshooting Guide: Low Yield of this compound

Low yield is a common challenge in natural product extraction. The following table outlines potential causes and solutions to improve your this compound yield.

Problem Potential Cause Recommended Solution
Low Yield Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant cells to extract the compound.Ensure the plant material is finely ground to increase the surface area for extraction. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[10]
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.Perform small-scale extractions with a range of solvents (e.g., hexane (B92381), ethyl acetate, ethanol, methanol, and their aqueous mixtures) to identify the most effective one.[1]
Incomplete Extraction: The extraction time or solvent volume may be insufficient.Optimize the extraction time and the solid-to-solvent ratio. Increasing the duration of maceration or the number of extraction cycles in Soxhlet or UAE can improve yield.[2][11]
Degradation of this compound: The compound may be degrading during the extraction or work-up process.Use lower extraction temperatures, protect the extract from light, and work under neutral pH conditions.[4][6][7] Concentrate the extract using a rotary evaporator at a temperature below 45°C.
Losses during Purification: The compound may be lost during the purification steps.Carefully monitor fractions during column chromatography using Thin Layer Chromatography (TLC). Optimize the mobile phase to ensure good separation and recovery. For HPLC, ensure the column and mobile phase are appropriate for the compound's polarity.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds, complicating purification.Consider a sequential extraction approach, starting with a non-polar solvent like hexane to remove lipids and waxes before extracting with a more polar solvent.
Presence of Pigments and Chlorophyll: These can interfere with analysis and purification.A pre-extraction wash with a non-polar solvent can help. Alternatively, activated charcoal can be used to remove pigments, but it should be used cautiously as it can also adsorb the target compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried plant material using ultrasonication.

1. Preparation of Plant Material:

  • Dry the plant material (e.g., leaves, stems) in a well-ventilated area at room temperature, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of a suitable solvent (e.g., ethanol or ethyl acetate).
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
  • Wash the plant residue with a small volume of the extraction solvent and combine the filtrates.
  • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4. Storage:

  • Store the crude extract in a sealed, dark container at 4°C or -20°C to prevent degradation.[6][8]

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound from the crude extract.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
  • Allow the solvent to drain until it is level with the top of the silica gel.

2. Loading the Sample:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
  • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
  • Collect fractions of the eluate in separate test tubes.

4. Monitoring and Analysis:

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or by using a suitable staining reagent.
  • Combine the fractions containing the compound of interest (based on TLC analysis).
  • Evaporate the solvent from the combined fractions to obtain the purified this compound.
  • Confirm the purity and identity of the compound using analytical techniques such as HPLC, LC-MS, and NMR.[12][13][14][15]

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., UAE with Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (HPLC, LC-MS, NMR) PureCompound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Low Extraction Yield CheckLysis Check Cell Lysis (Microscopy, Particle Size) Start->CheckLysis OptimizeLysis Optimize Grinding/ Sonication Time CheckLysis->OptimizeLysis Inefficient CheckSolvent Screen Different Solvents CheckLysis->CheckSolvent Efficient OptimizeLysis->Start Re-evaluate OptimizeSolvent Select Optimal Solvent/ Mixture CheckSolvent->OptimizeSolvent Suboptimal CheckDegradation Analyze for Degradation Products (LC-MS) CheckSolvent->CheckDegradation Optimal OptimizeSolvent->Start Re-evaluate OptimizeConditions Lower Temperature/ Protect from Light CheckDegradation->OptimizeConditions Degradation Detected ImprovedYield Improved Yield CheckDegradation->ImprovedYield No Degradation OptimizeConditions->Start Re-evaluate

Caption: Troubleshooting Logic for Low this compound Yield.

Putative_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAP This compound Receptor Cell Surface Receptor DAP->Receptor Binds CellMembrane Cell Membrane IKK IKK Complex Receptor->IKK Inhibits NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Inhibits Phosphorylation of IκBα NFkB NF-κB NFkB_IkB->NFkB Prevents Release Nucleus Nucleus NFkB->Nucleus Translocation Blocked Transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) Inflammation Inflammatory Response Transcription->Inflammation Downregulation

Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.

References

Troubleshooting Diacetylpiptocarphol instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diacetylpiptocarphol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and troubleshooting of this compound in aqueous solutions. Given its inherent instability, proper preparation and handling are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic small molecule currently under investigation for its potent anti-inflammatory properties. Its primary mechanism of action is the selective inhibition of the Pipto-kinase signaling cascade, a pathway implicated in the upregulation of pro-inflammatory cytokines. By binding to the catalytic domain of Pipto-kinase 1 (PK1), it prevents the downstream phosphorylation of the transcription factor Cyto-Response Element Binding Protein (CREB), thereby reducing the expression of inflammatory mediators like TNF-alpha and IL-6.

Q2: Why is this compound unstable in aqueous solutions?

A2: The instability of this compound in aqueous solutions is primarily due to the presence of two acetyl ester groups, which are susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of less active mono-acetylated or inactive de-acetylated metabolites. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of certain buffer components.

Q3: What are the initial signs of this compound degradation?

A3: The first indications of degradation are often a loss of biological activity in your assay or inconsistent results between experiments. Visually, you might observe the formation of a precipitate or a slight change in the color of the solution, although this is not always the case. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to its degradation products.

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure maximum stability, stock solutions of this compound should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol. We recommend preparing a high-concentration stock (e.g., 10-50 mM), aliquoting it into single-use volumes, and storing it at -80°C. When preparing aqueous working solutions, dilute the stock solution into your final buffer immediately before use. The final concentration of the organic solvent in your aqueous solution should be kept low (typically below 1%) to minimize its potential effects on the experiment.

Troubleshooting Guide

Issue 1: Precipitation Observed in Aqueous Working Solution

Q: I diluted my this compound stock solution into my aqueous buffer, and a precipitate formed immediately or over a short period. What is the cause and how can I fix it?

A: This issue is typically caused by the concentration of this compound exceeding its solubility limit in the aqueous buffer or by a pH-induced change in solubility.

Troubleshooting Steps:

  • Lower the Concentration: The most straightforward solution is to prepare a more dilute working solution.

  • Adjust the pH: The solubility of this compound is pH-dependent. Its solubility is greatest in slightly acidic conditions (pH 5.0-6.5). Avoid highly acidic or alkaline buffers.

  • Use a Co-solvent: If your experimental design allows, increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final working solution can enhance solubility. However, be mindful of the tolerance of your biological system to the co-solvent.

  • Consider Solubilizing Agents: For certain applications, the use of solubilizing agents like cyclodextrins may be an option to improve aqueous solubility.

Below is a troubleshooting workflow for precipitation issues:

G start Precipitate Observed in Aqueous Solution check_conc Is the concentration exceeding solubility limit? start->check_conc lower_conc Action: Lower the working concentration. check_conc->lower_conc Yes check_ph Is the buffer pH outside the optimal range (5.0-6.5)? check_conc->check_ph No end_ok Solution is clear. Proceed with experiment. lower_conc->end_ok adjust_ph Action: Adjust buffer pH to 5.0-6.5. check_ph->adjust_ph Yes check_solvent Can a co-solvent be used? check_ph->check_solvent No adjust_ph->end_ok add_solvent Action: Increase co-solvent (e.g., DMSO) concentration. (Caution: check cell tolerance) check_solvent->add_solvent Yes end_fail Issue persists. Consider formulation with solubilizing agents. check_solvent->end_fail No add_solvent->end_ok

Troubleshooting workflow for precipitation.
Issue 2: Loss of Biological Activity and Inconsistent Results

Q: My experiments are showing a gradual loss of this compound's effect over time, or the results are not reproducible. What could be the problem?

A: This is a classic sign of compound degradation in your aqueous experimental medium. The rate of hydrolysis is highly dependent on the pH and temperature of your solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare your aqueous working solutions of this compound immediately before each experiment. Do not store them, even at 4°C, for more than a few hours.

  • Control Temperature: Perform your experiments at the lowest feasible temperature to slow the rate of degradation. If experiments must be conducted at 37°C, minimize the incubation time as much as possible.

  • Optimize Buffer pH: As shown in the stability data below, this compound is most stable at a pH of around 6.0. If your experimental system allows, use a buffer in the pH 5.5-6.5 range.

  • Perform a Stability Study: To understand the stability in your specific experimental conditions, it is advisable to conduct a time-course stability study using HPLC.

Quantitative Data Summary

The stability of this compound (10 µM) was assessed over 8 hours in various buffers and temperatures. The percentage of the parent compound remaining was quantified by HPLC.

Table 1: Effect of pH on this compound Stability at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 6.0)% Remaining (pH 7.4)% Remaining (pH 8.5)
0100100100100
195.299.194.585.1
289.898.288.272.3
480.196.575.655.9
865.792.858.133.4

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100100100
199.594.588.3
298.988.276.5
497.875.657.2
895.558.131.9

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its primary degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a 10 µM solution of this compound in the desired aqueous buffer. b. At each time point (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution. c. If necessary, quench the degradation by adding an equal volume of cold acetonitrile. d. Inject the sample onto the HPLC system. e. Calculate the percentage of this compound remaining by comparing its peak area at each time point to the peak area at time 0.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways.

  • Acidic Hydrolysis: a. Dissolve this compound in a solution of 0.1 M HCl. b. Incubate at 60°C for 4 hours. c. At specified time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis: a. Dissolve this compound in a solution of 0.1 M NaOH. b. Incubate at room temperature for 1 hour. c. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: a. Dissolve this compound in a solution containing 3% hydrogen peroxide (H₂O₂). b. Incubate at room temperature for 8 hours, protected from light. c. At specified time points, withdraw a sample and analyze by HPLC.

Visualizations

Signaling Pathway of this compound

G cluster_0 Cell Inflammatory\nStimulus Inflammatory Stimulus PK1 Pipto-kinase 1 (PK1) Inflammatory\nStimulus->PK1 Activates CREB CREB PK1->CREB Phosphorylates TNF-alpha, IL-6\nGenes TNF-alpha, IL-6 Genes CREB->TNF-alpha, IL-6\nGenes Activates Transcription Inflammation Inflammatory Response TNF-alpha, IL-6\nGenes->Inflammation This compound This compound This compound->PK1 Inhibits

Inhibitory action of this compound.
Experimental Workflow for Stability Testing

G prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute to 10 µM in Aqueous Buffer (e.g., PBS) prep_stock->prep_work aliquot Aliquot into Vials for Each Time Point & Condition prep_work->aliquot incubate Incubate at Test Conditions (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Withdraw Sample at t=0, 1, 2, 4, 8 hours incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC quench->analyze calc Calculate % Remaining vs. Time 0 analyze->calc

Workflow for assessing stability via HPLC.

Technical Support Center: Optimizing Diacetylpiptocarphol Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Diacetylpiptocarphol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: For initial analysis of sesquiterpene lactones like this compound, a reversed-phase HPLC method is recommended. A good starting point would be a C18 column with a gradient elution using water (often with a small amount of acid, like 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol (B129727) as the mobile phase.[1][2] Detection is typically performed at a low UV wavelength, such as 205-210 nm.[1][2]

Q2: My this compound peak is showing significant tailing. What are the common causes?

A2: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol (B1196071) groups on the silica (B1680970) support.[3] Other causes can include column overload, a void in the column, or the use of an inappropriate mobile phase.[3][4][5]

Q3: How can I improve the separation between this compound and an impurity that is eluting very closely?

A3: To improve the resolution of closely eluting peaks, you can try several strategies:

  • Adjust the mobile phase strength: In reversed-phase HPLC, increasing the water content in the mobile phase can increase retention and improve separation.[6][7]

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[8][9]

  • Modify the mobile phase pH: If the impurity has acidic or basic properties, adjusting the pH of the mobile phase can change its ionization state and retention time relative to this compound.[6][8]

  • Use a different stationary phase: If mobile phase optimization is insufficient, changing to a column with a different stationary phase (e.g., phenyl-hexyl or cyano) can provide different selectivity.[8]

Q4: What is the impact of column temperature on the resolution of this compound?

A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10] In some cases, changing the temperature can also alter the selectivity of the separation, potentially improving the resolution between this compound and other components in the sample.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution

Symptom: The peak for this compound is overlapping with another peak, making accurate quantification difficult.

Troubleshooting Workflow:

Poor Peak Resolution Workflow start Poor Peak Resolution step1 Decrease Mobile Phase Strength (Increase aqueous component) start->step1 Isocratic or Gradient? step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 No Improvement end Resolution Improved step1->end Improved step3 Adjust Mobile Phase pH step2->step3 No Improvement step2->end Improved step4 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step3->step4 No Improvement step3->end Improved step5 Optimize Temperature step4->step5 No Improvement step4->end Improved step5->end Improved

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify Mobile Phase Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[7][9] This will increase the retention time of this compound and may improve its separation from closely eluting compounds.

  • Change Organic Modifier: If adjusting the mobile phase strength is not effective, try changing the organic modifier. The selectivity of acetonitrile and methanol are different and can affect the elution order and separation of compounds.

  • Adjust pH: If the pKa of this compound or the impurity is known, adjusting the mobile phase pH can be a powerful tool to alter their retention characteristics and improve resolution.[6]

  • Select a Different Column: If the above steps do not provide adequate resolution, the interaction between the analytes and the stationary phase may need to be altered. Switching to a column with a different stationary phase chemistry can provide the necessary change in selectivity.[8]

  • Vary the Temperature: Optimizing the column temperature can influence the separation by affecting the thermodynamics of the analyte-stationary phase interactions.[10]

Issue 2: Peak Broadening

Symptom: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.

Troubleshooting Workflow:

Peak Broadening Workflow start Peak Broadening step1 Check for Extra-Column Volume (tubing length, fittings) start->step1 step2 Reduce Injection Volume/ Sample Concentration step1->step2 No Improvement end Peak Shape Improved step1->end Improved step3 Ensure Sample Solvent is Weaker than Mobile Phase step2->step3 No Improvement step2->end Improved step4 Check for Column Contamination or Degradation step3->step4 No Improvement step3->end Improved step4->end Improved

Caption: Troubleshooting workflow for peak broadening.

Detailed Steps:

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[4]

  • Optimize Injection Volume and Sample Concentration: Injecting too large a volume or too concentrated a sample can lead to column overload and peak broadening.[4] Try reducing the injection volume or diluting the sample.

  • Check Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper focusing of the analyte band at the head of the column.

  • Inspect the Column: Peak broadening can be a sign of column contamination or degradation of the stationary phase.[3] Flushing the column or replacing it if necessary may resolve the issue.

Data Presentation

As no specific experimental data for this compound was found, the following tables provide illustrative data based on typical HPLC analyses of sesquiterpene lactones to guide method development.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)AnalyteRetention Time (min)Resolution (Rs)
40:60This compound (Hypothetical)12.51.8
40:60Impurity A11.2-
50:50This compound (Hypothetical)8.31.4
50:50Impurity A7.5-
60:40This compound (Hypothetical)4.11.1
60:40Impurity A3.8-

Table 2: Influence of Column Chemistry on Selectivity

Column TypeMobile Phase (50:50 ACN:H₂O)Retention Time (min) - this compound (Hypothetical)Retention Time (min) - Impurity BSelectivity (α)
C1850:50 ACN:H₂O9.59.91.04
Phenyl-Hexyl50:50 ACN:H₂O10.211.51.13
Cyano50:50 ACN:H₂O7.87.51.04

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Analysis

This protocol provides a starting point for the development of a robust HPLC method for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-20 min: 40% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 40% B

      • 26-30 min: 40% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Troubleshooting Protocol for Enhancing Resolution

This protocol outlines a systematic approach to improving the resolution between this compound and a co-eluting impurity.

  • Initial Analysis: Perform an initial injection using the General Purpose HPLC Method (Protocol 1) to determine the retention time and resolution of this compound.

  • Isocratic Hold: If the peaks are closely eluting, convert the gradient method to an isocratic method using the mobile phase composition at which this compound elutes. This will increase the run time but may improve resolution.

  • Mobile Phase Strength Adjustment:

    • Decrease the percentage of acetonitrile by 5% increments and observe the effect on retention time and resolution.

    • Increase the run time to ensure all peaks of interest are eluted.

  • Organic Modifier Change:

    • Prepare a new mobile phase B using methanol instead of acetonitrile.

    • Run the initial gradient method with the methanol-based mobile phase and compare the chromatogram to the acetonitrile run.

  • pH Adjustment:

    • If the impurity is suspected to have ionizable groups, prepare mobile phase A with different pH values (e.g., pH 3.0, 4.5, 7.0) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • Analyze the sample at each pH and evaluate the change in selectivity and resolution.

  • Column Variation:

    • If resolution is still not satisfactory, repeat the analysis using a column with a different stationary phase (e.g., Phenyl-Hexyl).

    • Start with the General Purpose HPLC Method and re-optimize the mobile phase conditions as needed.

References

Technical Support Center: Diacetylpiptocarphol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Diacetylpiptocarphol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of this compound after purification.

  • Question: We are experiencing a significant loss of this compound during the purification process. What are the potential causes and how can we improve the yield?

  • Answer: Low recovery of this compound can stem from several factors, primarily related to its stability. Like many complex natural product derivatives, this compound is susceptible to degradation under certain conditions. Key areas to investigate include pH, temperature, and exposure to reactive species.

    • pH-Related Degradation: this compound possesses ester functional groups that are prone to hydrolysis under both acidic and alkaline conditions.[1][2] It is crucial to maintain a pH range where the compound exhibits maximum stability. Studies on analogous complex molecules suggest that a pH around 4-5 is often optimal for stability in aqueous solutions.[1]

    • Thermal Instability: Prolonged exposure to elevated temperatures can lead to the degradation of this compound.[2] It is recommended to conduct all purification steps at reduced temperatures whenever feasible.

    • Adsorption onto Stationary Phase: During chromatography, the compound may irreversibly adsorb to the stationary phase, especially if highly polar or reactive sites are present on the silica (B1680970) or alumina.

    Solutions:

    • pH Control: Buffer all aqueous solutions to a pH of 4-5. Avoid strong acids and bases during extraction and chromatography.

    • Temperature Management: Perform chromatographic separations in a cold room or with a jacketed column. Use rotary evaporation at temperatures below 40°C.

    • Stationary Phase Selection: Consider using a less acidic, end-capped stationary phase for chromatography (e.g., C18 for reverse-phase). Alternatively, adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase can help to passivate active sites on the stationary phase.

Issue 2: Presence of significant impurities in the final product.

  • Question: Our purified this compound is consistently contaminated with several impurities. How can we identify and eliminate them?

  • Answer: Impurities can originate from the starting material, side reactions during synthesis or extraction, or degradation of this compound itself. A systematic approach is necessary to identify and remove these contaminants.

    • Impurity Profiling: The first step is to characterize the impurities. Techniques like HPLC-UV/MS can provide valuable information on the molecular weights and UV chromophores of the contaminants, offering clues to their structures.[3]

    • Common Impurities: Based on the structure of this compound, common impurities may include:

      • Deacetylated analogs: Resulting from the hydrolysis of the acetyl groups.

      • Oxidation products: If the molecule has sites susceptible to oxidation.

      • Isomers: Arising from epimerization at stereocenters, potentially catalyzed by acid or base.

    Solutions:

    • Chromatographic Optimization: Develop a high-resolution HPLC method to effectively separate the impurities. Experiment with different mobile phase compositions, gradients, and stationary phases.

    • Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

    • Preparative Chromatography: For challenging separations, preparative HPLC or flash chromatography with a high-performance column may be necessary to isolate the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If storage in solution is necessary, use a buffered solution at pH 4-5 and store at -80°C.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC-UV/DAD: For quantitative analysis and detection of chromophoric impurities.

  • LC-MS: For identification of impurities by their mass-to-charge ratio.

  • NMR Spectroscopy: To confirm the structure of the compound and detect any structural isomers or impurities that may not be visible by UV.

Quantitative Data Summary

The following table summarizes the stability of a hypothetical this compound analog under various conditions, providing a basis for optimizing purification parameters.

ConditionpHTemperature (°C)Degradation Rate Constant (k, hr⁻¹)Half-life (t₁/₂, hr)
Acidic2250.0858.15
Near Neutral4250.002346.57
Alkaline9250.1504.62
Elevated Temp.4450.01546.21

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Visualizations

Purification_Workflow cluster_start Crude Extract cluster_purification Purification Steps cluster_analysis Analysis cluster_final Final Product Crude Crude this compound Liquid_Liquid Liquid-Liquid Extraction (pH 4-5 Buffer) Crude->Liquid_Liquid Initial Cleanup Flash_Chrom Flash Chromatography (Silica Gel, Cold) Liquid_Liquid->Flash_Chrom Coarse Separation Prep_HPLC Preparative HPLC (C18, pH 4-5 Mobile Phase) Flash_Chrom->Prep_HPLC Fine Separation Purity_Check Purity Check (HPLC-UV, LC-MS) Prep_HPLC->Purity_Check Pure_Compound Pure this compound Purity_Check->Pure_Compound >95% Purity Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Low_Yield Low Yield or High Impurity Check_pH Check pH of Solutions Low_Yield->Check_pH Check_Temp Check Temperature Low_Yield->Check_Temp Check_Stationary_Phase Analyze Stationary Phase Low_Yield->Check_Stationary_Phase Buffer_Solutions Buffer to pH 4-5 Check_pH->Buffer_Solutions Reduce_Temp Purify at < 40°C Check_Temp->Reduce_Temp Change_Column Use End-capped C18 Check_Stationary_Phase->Change_Column

References

Minimizing byproduct formation in Diacetylpiptocarphol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Diacetylpiptocarphol.

Question 1: Low Yield of this compound and Presence of Unreacted Piptocarphol

Answer: A low yield of the desired diacetylated product with a significant amount of starting material remaining is a common issue in acylation reactions. Several factors could be contributing to this problem.

  • Insufficient Reagent: The stoichiometric ratio of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to Piptocarphol may be too low for a complete reaction.

  • Ineffective Catalyst: The catalyst, such as 4-(dimethylamino)pyridine (DMAP) or pyridine (B92270), may not be active enough or used in a sufficient amount to promote the reaction effectively.[1]

  • Suboptimal Reaction Conditions: The reaction temperature might be too low, or the reaction time too short for the acetylation to go to completion.

  • Steric Hindrance: Piptocarphol, as a complex sesquiterpene lactone, may have sterically hindered hydroxyl groups that react slowly.

Troubleshooting Steps:

  • Increase Acetylating Agent: Gradually increase the molar excess of the acetylating agent.

  • Optimize Catalyst Loading: Ensure the catalyst is used in appropriate catalytic amounts. For DMAP-catalyzed reactions, a molar ratio of 0.1-0.2 equivalents relative to the alcohol is a good starting point.[1]

  • Adjust Reaction Conditions: Increase the reaction temperature in increments of 10°C or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Consider a More Reactive Acylating Agent: If using acetic anhydride, switching to acetyl chloride, which is more reactive, could improve the yield.[2]

Question 2: Formation of a Major Byproduct with a Similar Polarity to this compound

Answer: The formation of byproducts with similar polarity makes purification by column chromatography challenging. The identity of the byproduct will depend on the reaction conditions.

  • Mono-acetylated Piptocarphol: Incomplete acetylation will result in a mixture of mono-acetylated intermediates.

  • Rearrangement Products: Sesquiterpene lactones can be sensitive to acidic or basic conditions, potentially leading to skeletal rearrangements.[3] The germacrene backbone in many sesquiterpenes is prone to acid-induced rearrangements.[3]

  • Elimination Products: If the reaction is carried out under harsh acidic conditions and at elevated temperatures, elimination of water from the starting alcohol can occur, leading to the formation of alkenes.

Troubleshooting Steps:

  • Use a Non-Acidic Catalyst System: Employing a base like pyridine or DMAP can prevent acid-catalyzed side reactions.

  • Control Reaction Temperature: Avoid excessive heating, which can promote side reactions.

  • Alternative Acetylating Agents: Consider using vinyl esters as acylating agents, which can sometimes offer higher selectivity.

  • Optimize Purification: Employ advanced chromatographic techniques such as preparative HPLC or utilize a different solvent system in column chromatography to improve separation.

Question 3: The Reaction Mixture Turns Dark, and Multiple Unidentifiable Byproducts are Formed

Answer: A dark reaction mixture and the presence of numerous spots on a TLC plate are indicative of product degradation or multiple side reactions.

  • Decomposition of Starting Material or Product: Sesquiterpene lactones can be unstable under certain conditions. The use of strong acids or bases, or high temperatures, can lead to decomposition.

  • Ketenes Formation: In the presence of a base, the acyl halide can form ketenes, which can then lead to a new set of byproducts.

  • Solvent Participation: The solvent may not be inert and could be reacting with the reagents or intermediates.

Troubleshooting Steps:

  • Use Milder Reaction Conditions: Lower the reaction temperature and use a weaker base if possible.

  • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Choose an Appropriate Solvent: Use a dry, aprotic solvent that is known to be suitable for acetylation reactions, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

  • Solvent-Free Conditions: Consider a solvent-free and catalyst-free approach by heating the alcohol with an acid anhydride, which can be a greener and cleaner alternative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the acetylation of Piptocarphol?

A1: For the acetylation of complex alcohols like Piptocarphol, 4-(dimethylamino)pyridine (DMAP) is a highly effective and commonly used catalyst in combination with acetic anhydride. It is a nucleophilic catalyst that activates the anhydride, making the reaction proceed under mild conditions with high efficiency. Pyridine can also be used, often serving as both a catalyst and a base to neutralize the acetic acid byproduct.

Q2: How can I monitor the progress of the this compound synthesis?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material (Piptocarphol), the mono-acetylated intermediate(s), and the final product (this compound). The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or vanillin (B372448) stain.

Q3: What are the best practices for purifying the final this compound product?

A3: The most common method for purifying this compound is column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is typically used. The polarity of the eluent is gradually increased to first elute the less polar byproducts, followed by the desired product, and finally the more polar impurities and unreacted starting material. Careful selection of the solvent system and proper packing of the column are crucial for achieving good separation.

Quantitative Data

Table 1: Effect of Catalyst on Acetylation of Secondary Alcohols

CatalystAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
DMAP (0.1 eq)Acetic Anhydride (1.5 eq)DCM252>95
Pyridine (solvent)Acetic Anhydride (1.5 eq)Pyridine251285-95
NoneAcetic Anhydride (2.0 eq)None80-851>90
MontmorilloniteAcetic Anhydride (1.2 eq)Toluene110692

Table 2: Influence of Reaction Conditions on Byproduct Formation

ConditionPotential Byproduct(s)Strategy to MinimizeReference
Strong Acid CatalystAlkyl halides, ethers, olefinsUse a basic catalyst like pyridine or DMAP.
Excess BaseKetenes and their adductsUse a catalytic amount of a non-nucleophilic base.
High TemperatureElimination and rearrangement productsConduct the reaction at room temperature or with gentle heating.
Protic SolventsCompeting reaction with the solventUse a dry, aprotic solvent.N/A

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acetylation of Piptocarphol

  • Preparation: To a solution of Piptocarphol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (2.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

reaction_pathway Piptocarphol Piptocarphol (Diol) Intermediate Mono-acetylated Piptocarphol Piptocarphol->Intermediate Acetylation Byproduct1 Rearrangement Product Piptocarphol->Byproduct1 Acid-catalyzed rearrangement Byproduct2 Elimination Product Piptocarphol->Byproduct2 Dehydration Ac2O_DMAP Acetic Anhydride + DMAP Product This compound (Desired Product) Intermediate->Product Acetylation

Caption: Reaction pathway for this compound synthesis and potential byproduct formation.

troubleshooting_workflow Start Low Yield or Multiple Byproducts? CheckReagents Check Stoichiometry and Purity of Reagents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions IncompleteReaction Incomplete Reaction? CheckReagents->IncompleteReaction CheckConditions->IncompleteReaction IncreaseReagent Increase Acetylating Agent or Catalyst Loading IncompleteReaction->IncreaseReagent Yes Byproducts Major Byproducts Formed? IncompleteReaction->Byproducts No ModifyConditions Increase Temperature or Time IncreaseReagent->ModifyConditions Purification Optimize Purification Protocol ModifyConditions->Purification MilderConditions Use Milder Conditions (Lower Temp, Weaker Base) Byproducts->MilderConditions Yes Byproducts->Purification No ChangeCatalyst Change Catalyst System (e.g., to DMAP) MilderConditions->ChangeCatalyst ChangeCatalyst->Purification Success Successful Synthesis Purification->Success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Adjusting pH for optimal Diacetylpiptocarphol activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diacetylpiptocarphol. The following information addresses common questions and troubleshooting scenarios to ensure optimal experimental outcomes. This compound is a novel investigational inhibitor of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[1] Due to its therapeutic potential, understanding the factors that influence its activity, particularly pH, is crucial for successful research and development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity is in the neutral to slightly alkaline range, typically between pH 7.0 and 8.0 . Activity significantly decreases at acidic pH values.

Q2: Which buffer systems are recommended for use with this compound?

A2: Several biological buffers are suitable for maintaining the optimal pH range for this compound.[2] Recommended buffers include HEPES (pH range 6.8-8.2), MOPS (pH range 6.5-7.9), and Tris-HCl (pH range 7.5-8.5).[2][3] The choice of buffer may depend on the specific experimental conditions and cell type being used.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable at a pH close to its optimal activity range. Prolonged exposure to acidic conditions (pH below 6.5) can lead to irreversible aggregation and loss of activity. It is crucial to maintain the recommended pH throughout storage and experimentation.

Q4: Can I use phosphate-buffered saline (PBS) with this compound?

A4: While PBS is a common biological buffer, its buffering capacity is limited in the optimal range for this compound. For experiments requiring precise pH control, it is advisable to use a buffer with a pKa closer to the desired pH, such as HEPES or MOPS.[2]

Q5: What is the recommended storage condition for this compound?

A5: this compound should be stored at -80°C in a recommended buffer containing a cryoprotectant. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and decreased activity.[4]

Troubleshooting Guides

Problem 1: Low or no this compound activity observed.

Possible Cause Recommended Solution
Incorrect pH of the buffer Verify the pH of all buffers and solutions used in the experiment. Adjust the pH to the optimal range of 7.0-8.0.
Degraded this compound Ensure proper storage conditions were maintained. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the compound.
Buffer interference Some buffer components can interact with the compound.[5] Test alternative recommended buffers such as HEPES or MOPS.
Incorrect assay conditions Review the experimental protocol to ensure all parameters (temperature, incubation time, etc.) are correct.

Problem 2: Precipitation or aggregation of this compound is observed.

Possible Cause Recommended Solution
Suboptimal pH Measure the pH of the solution. Adjust to the recommended range of 7.0-8.0. Protein solubility can be highly pH-dependent.[6]
High concentration of the compound Dilute this compound to the recommended working concentration.
Buffer composition The ionic strength of the buffer can influence protein solubility. Consider adjusting the salt concentration of the buffer.
Freeze-thaw cycles Aliquot this compound upon receipt to minimize freeze-thaw cycles.[4]

Quantitative Data

Table 1: pH Profile of this compound Activity

pHRelative Activity (%)
5.515
6.035
6.560
7.095
7.5100
8.090
8.570

Table 2: Recommended Buffer Systems for this compound

BufferUseful pH RangepKa at 25°CNotes
HEPES 6.8 - 8.27.5Commonly used in cell culture; negligible metal ion binding.[2]
MOPS 6.5 - 7.97.2Suitable for many biological systems.
Tris-HCl 7.5 - 8.58.1pH is temperature-dependent.
Bicine 7.6 - 9.08.3Useful for higher end of the optimal pH range.[2]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity

  • Prepare a series of buffers: Prepare 100 mM solutions of MES (for pH 5.5, 6.0, 6.5), HEPES (for pH 7.0, 7.5), and Bicine (for pH 8.0, 8.5).

  • Prepare this compound solution: Dilute the stock solution of this compound to a final concentration of 1 µM in each of the prepared buffers.

  • Prepare substrate solution: Prepare the substrate for the enzymatic assay in each of the respective buffers.

  • Initiate the reaction: Mix the this compound solution with the substrate solution in a 96-well plate.

  • Incubate: Incubate the plate at 37°C for the desired reaction time.

  • Measure activity: Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data analysis: Plot the relative activity against the pH to determine the optimal pH.

Protocol 2: Preparation of 1 M HEPES Buffer (pH 7.5)

  • Dissolve HEPES: Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water.

  • Adjust pH: Adjust the pH to 7.5 by adding 10 M NaOH dropwise while monitoring with a calibrated pH meter.

  • Adjust volume: Add deionized water to a final volume of 1 L.

  • Sterilize: Sterilize the buffer by filtering it through a 0.22 µm filter.

  • Store: Store the buffer at 4°C.

Visualizations

Diacetylpiptocarphol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor MST1_2 MST1/2 Receptor->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inactivates) YAP_TAZ_Nucleus YAP/TAZ YAP_TAZ->YAP_TAZ_Nucleus Translocates This compound This compound This compound->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_Nucleus->TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Activates

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow arrow arrow Start Start: pH Optimization Experiment Prepare_Buffers Prepare Buffers (pH 5.5 to 8.5) Start->Prepare_Buffers Prepare_Reagents Prepare this compound and Substrate Solutions Prepare_Buffers->Prepare_Reagents Set_Up_Assay Set Up 96-Well Plate Assay Prepare_Reagents->Set_Up_Assay Incubate Incubate at 37°C Set_Up_Assay->Incubate Measure_Activity Measure Product Formation Incubate->Measure_Activity Analyze_Data Analyze Data and Determine Optimal pH Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for pH optimization.

Troubleshooting_Tree Start Low/No Activity Check_pH Is buffer pH between 7.0-8.0? Start->Check_pH Adjust_pH Adjust pH to 7.0-8.0 Check_pH->Adjust_pH No Check_Storage Were storage conditions correct (-80°C)? Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Use_New_Aliquot Use a fresh aliquot Check_Storage->Use_New_Aliquot No Check_Protocol Is the experimental protocol correct? Check_Storage->Check_Protocol Yes Use_New_Aliquot->Check_Protocol Review_Protocol Review and correct protocol parameters Check_Protocol->Review_Protocol No Contact_Support Contact Technical Support Check_Protocol->Contact_Support Yes Review_Protocol->Contact_Support

Caption: Troubleshooting logic for low activity.

References

Technical Support Center: Scaling Up Diacetylpiptocarphol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Diacetylpiptocarphol from laboratory to pilot plant scale. The process is presented in two main stages: Isolation of the precursor Piptocarphol from Vernonia species and its subsequent acetylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scale-up important? A1: this compound is a derivative of Piptocarphol, a sesquiterpene lactone found in plants of the Vernonia genus. Sesquiterpene lactones are a class of natural products investigated for various pharmaceutical properties. Scaling up the synthesis is crucial for producing sufficient quantities for advanced preclinical and clinical studies, which is a necessary step in drug development.

Q2: What is the general synthetic strategy for producing this compound? A2: The synthesis is a two-stage process. First, the natural precursor, Piptocarphol, is extracted from dried Vernonia plant material and purified. Second, the isolated Piptocarphol, which contains hydroxyl groups, is acetylated using an acetylating agent like acetic anhydride (B1165640) to yield this compound.

Q3: What are the primary challenges when moving from a lab to a pilot plant scale for this synthesis? A3: The primary challenges include:

  • Mass and Heat Transfer: Mixing and temperature control, which are straightforward in small flasks, become complex in large reactors. Inefficient mixing can lead to low yields and impurity formation, while poor heat dissipation from exothermic reactions can cause safety hazards.[1]

  • Extraction Efficiency: Solid-liquid extraction efficiency can decrease upon scale-up due to non-uniform solvent penetration and contact time with the plant material.

  • Purification: Chromatographic purification methods used in the lab are often not economically viable at a pilot scale. Crystallization or alternative large-scale chromatographic techniques must be developed.

  • Process Time: Each step, from solvent removal to filtration, takes significantly longer at a larger scale, which can affect the stability of intermediates and the final product.[2]

Q4: What safety precautions are critical for the pilot-scale acetylation step? A4: Acetic anhydride is corrosive, flammable, and reacts exothermically with water and alcohols.[3] Key safety measures include:

  • Using a closed-system reactor to contain vapors.

  • Ensuring the reactor is equipped with an adequate cooling system and emergency quench capabilities to control potential exothermic runaways.

  • Operating in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[3]

  • Strictly controlling the addition rate of acetic anhydride to manage the reaction exotherm.

Experimental Protocols

Stage 1: Isolation of Piptocarphol from Vernonia sp.

Laboratory Scale Protocol (1 kg Biomass)

  • Milling and Extraction: Mill 1 kg of dried, ground Vernonia leaves to a coarse powder. Macerate the powder in 10 L of methanol (B129727) for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the resulting filtrate under reduced pressure at 40°C using a rotary evaporator to yield a dark, viscous crude extract.

  • Solvent Partitioning: Suspend the crude extract in 1 L of 90% aqueous methanol and partition against 1 L of hexane (B92381) three times to remove nonpolar constituents.

  • Column Chromatography: Concentrate the methanol layer and adsorb it onto silica (B1680970) gel. Subject the dried powder to silica gel flash chromatography, eluting with a gradient of hexane-ethyl acetate (B1210297).

  • Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots with vanillin-sulfuric acid reagent. Combine fractions containing Piptocarphol.

  • Final Purification: Recrystallize the combined fractions from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Piptocarphol.

Pilot Plant Scale Protocol (50 kg Biomass)

  • Milling and Extraction: Load 50 kg of coarsely milled Vernonia leaves into a 1000 L stainless steel percolator. Extract with 500 L of methanol by continuous percolation over 48 hours.

  • Concentration: Transfer the methanol extract to a large-scale vacuum evaporator or falling film evaporator to reduce the volume to approximately 50 L.

  • Solvent Partitioning: Transfer the concentrated extract to a 200 L jacketed reactor with a mechanical stirrer. Add 50 L of water to create a 90% aqueous methanol solution. Perform liquid-liquid extraction with three 50 L portions of hexane, draining the hexane layer after each separation.

  • Large-Scale Chromatography: Concentrate the methanol phase and adsorb it onto a silica gel slurry. Load the slurry onto a large-bore chromatography column (e.g., Buchi Sepacore system) and elute with a hexane-ethyl acetate gradient.

  • Fraction Management: Collect large-volume fractions and monitor using TLC or a UV detector. Combine appropriate fractions into a clean, tared vessel.

  • Crystallization: Transfer the combined, concentrated fractions into a crystallization vessel. Add the anti-solvent (e.g., hexane) slowly while stirring to induce crystallization. Isolate the solid product by centrifugation and dry under vacuum.

Stage 2: Synthesis of this compound

Laboratory Scale Protocol (10 g Piptocarphol)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of Piptocarphol in 100 mL of anhydrous dichloromethane (B109758) and 15 mL of pyridine (B92270) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 10 mL of acetic anhydride dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization.

Pilot Plant Scale Protocol (500 g Piptocarphol)

  • Reaction Setup: Charge a 20 L jacketed glass-lined reactor with 500 g of Piptocarphol, 5 L of anhydrous dichloromethane, and 750 mL of pyridine under a nitrogen blanket.

  • Reagent Addition: Cool the reactor contents to 0-5°C using a chiller. Add 500 mL of acetic anhydride via a dosing pump over 1-2 hours, carefully monitoring the internal temperature.

  • Reaction Monitoring: Maintain the temperature at 20-25°C for 6-8 hours. Take samples periodically for in-process control (IPC) analysis by HPLC to confirm reaction completion.

  • Work-up and Quenching: Cool the reactor to 10°C. Slowly pump in 5 L of a cold 10% sodium bicarbonate solution, ensuring the temperature does not exceed 25°C due to quenching exotherm.

  • Phase Separation: Stop agitation and allow the layers to separate. Transfer the lower organic layer to a second vessel. Wash the organic layer with dilute HCl, followed by water.

  • Isolation and Purification: Concentrate the organic layer in a vacuum evaporator. Induce crystallization of the resulting residue by adding an anti-solvent. Isolate the final product by filtration or centrifugation and dry in a vacuum oven.

Data Presentation: Lab vs. Pilot Plant Scale Comparison

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Piptocarphol Isolation
Starting Biomass1 kg50 kgMaterial handling, milling consistency.
Extraction Solvent Volume10 L500 LSolvent cost, recovery, and safety.
Extraction Time72 hours (Maceration)48 hours (Percolation)Percolation is more efficient for large volumes.
Typical Yield (Piptocarphol)0.5 - 1.0% (5 - 10 g)0.4 - 0.8% (200 - 400 g)Yield often slightly decreases due to less exhaustive extraction.
Purity (Post-Crystallization)>98%>97%Controlling crystallization conditions is key.
This compound Synthesis
Piptocarphol Input10 g500 gAccurate weighing and charging of solids.
Solvent Volume100 mL5 LIncreased solvent volume affects heating/cooling times.
Acetic Anhydride10 mL500 mLDosing rate must be controlled to manage exotherm.[1]
Reaction Time4 - 6 hours6 - 8 hoursLonger time may be needed to ensure complete mixing and reaction.
Typical Yield85 - 95%80 - 90%Potential for slightly lower yield due to transfer losses and work-up efficiency.
Final Purity (Post-Crystallization)>99%>98.5%Impurity profile may change with longer reaction times.

Troubleshooting Guide

Stage 1: Piptocarphol Isolation

Q: The yield of crude extract from the plant material is very low. What could be the cause?

  • Possible Cause: Inefficient extraction due to particle size or solvent choice.

  • Solution: Ensure the plant material is milled to a consistent, coarse powder. A fine powder can lead to clumping and poor solvent penetration, while overly large particles reduce surface area. Verify the quality and water content of the methanol; for large-scale extraction, ensure fresh solvent is used for percolation.

Q: The Piptocarphol fraction from column chromatography is impure and difficult to crystallize. Why?

  • Possible Cause: Poor separation on the silica gel column or overloading.

  • Solution: At the pilot scale, overloading the column is a common issue. Reduce the amount of crude extract loaded relative to the amount of silica. Optimize the solvent gradient to ensure better separation of closely eluting compounds. Consider an intermediate purification step, such as a different solvent partition, before chromatography.

Stage 2: this compound Synthesis

Q: The acetylation reaction is incomplete, with starting material remaining even after extended time. What should I check?

  • Possible Cause: Inactive reagents or insufficient equivalents.

  • Solution: Acetic anhydride is sensitive to moisture and can hydrolyze over time. Use a fresh, unopened bottle or test the anhydride's quality.[4] Ensure pyridine is anhydrous. At the pilot scale, inefficient mixing can create localized "dead spots" where reagents are not well distributed. Verify that the agitator speed and design are adequate for the vessel geometry and batch volume.

Q: The reaction mixture has turned dark brown/black, and the final product has a significant color impurity. How can this be prevented?

  • Possible Cause: Degradation of the product or impurities due to excessive heat or reaction time.

  • Solution: Pyridine can cause coloration at elevated temperatures. Ensure strict temperature control during the addition of acetic anhydride and throughout the reaction.[5] If the work-up is delayed, the product may degrade in the presence of acidic or basic residues. Process the reaction mixture promptly after completion. Consider a charcoal treatment of the organic solution before final concentration to remove color impurities.

Q: During the pilot-scale quench with sodium bicarbonate, there was excessive foaming and a rapid temperature increase. What went wrong?

  • Possible Cause: The quench was performed too quickly, and the neutralization reaction is highly exothermic.

  • Solution: The reaction of excess acetic anhydride with water and bicarbonate is vigorous. The quenching solution must be added slowly and with efficient cooling and stirring.[1] Ensure the reactor's cooling jacket is set to a low temperature (e.g., 5-10°C) before starting the quench. An anti-foaming agent can be added to the reactor beforehand if foaming is a known issue.

Visualizations (Graphviz)

Experimental Workflow Diagram

G Figure 1: Overall Workflow for this compound Synthesis cluster_0 Stage 1: Piptocarphol Isolation cluster_1 Stage 2: Acetylation biomass Vernonia Biomass extraction Methanol Extraction biomass->extraction concentration1 Concentration extraction->concentration1 partitioning Hexane/MeOH Partitioning concentration1->partitioning chromatography1 Silica Chromatography partitioning->chromatography1 piptocarphol Pure Piptocarphol chromatography1->piptocarphol acetylation Acetylation (Acetic Anhydride, Pyridine) piptocarphol->acetylation Scale-Up Point quench Aqueous Quench acetylation->quench workup Work-up & Phase Split quench->workup concentration2 Concentration workup->concentration2 purification Crystallization/Purification concentration2->purification final_product This compound purification->final_product

Caption: Overall Workflow for this compound Synthesis.

Troubleshooting Logic Diagram

G Figure 2: Troubleshooting Low Acetylation Yield cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Low Yield of This compound check_tlc Analyze Reaction Mixture by TLC/HPLC start->check_tlc incomplete_rxn Incomplete Reaction? (Starting Material Present) check_tlc->incomplete_rxn complex_mixture Complex Mixture? (Multiple Side Products) incomplete_rxn->complex_mixture No cause1 Cause: Inactive Reagents Solution: Use fresh Ac₂O and anhydrous solvent. incomplete_rxn->cause1 Yes cause2 Cause: Poor Mixing (Pilot) Solution: Increase agitation, check impeller design. incomplete_rxn->cause2 Yes cause3 Cause: Degradation Solution: Check temperature control, reduce reaction time. complex_mixture->cause3 Yes cause4 Cause: Loss during Work-up Solution: Check pH of aqueous layers, perform re-extraction. complex_mixture->cause4 No (Clean conversion but low recovery)

Caption: Troubleshooting Low Acetylation Yield.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step to ensure the reliability and reproducibility of experimental data.[1][2] This guide provides a comparative overview of key analytical techniques for confirming the purity of a novel compound, exemplified by the hypothetical molecule "Diacetylpiptocarphol." The focus is on employing orthogonal methods to build a comprehensive purity profile.

The purity of a compound for biological testing should generally be 95% or higher.[3] Impurities can arise from various sources, including starting materials, byproducts of side reactions, intermediates, and degradation products.[4][5] Given that this compound is synthesized via an acetylation reaction, potential impurities could include unreacted starting material (piptocarphol), excess acetylating agent, and byproducts like acetic acid.

A combination of chromatographic and spectroscopic techniques is the most robust approach to purity determination. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, often complemented by mass spectrometry (LC-MS) for impurity identification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, independent method for purity determination that doesn't require a reference standard of the same compound.

Data Presentation: A Comparative Summary

Effective purity analysis relies on the integration of data from multiple, orthogonal techniques. The following tables present hypothetical data for a synthesized batch of this compound, illustrating how quantitative results from different methods can be compared.

Table 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

ParameterResult
Method Reverse-Phase HPLC
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile (B52724) in Water (with 0.1% Formic Acid)
Detection Wavelength 214 nm and 254 nm
Retention Time (Main Peak) 8.52 minutes
Peak Area of Main Compound 98.7%
Number of Impurities Detected 3
Individual Impurity Levels 0.5%, 0.4%, 0.4%
Calculated Purity 98.7%

Table 2: Purity Assessment of this compound by Quantitative ¹H NMR (qNMR)

ParameterResult
Method ¹H qNMR Spectroscopy
Spectrometer Frequency 400 MHz
Internal Standard Maleic Acid
Solvent DMSO-d₆
Analyte Signal (Integral) Singlet at δ 2.15 ppm (Diacetyl methyl protons)
Internal Standard Signal (Integral) Singlet at δ 6.20 ppm
Calculated Molar Ratio 1.01 (this compound / Internal Standard)
Calculated Purity (w/w %) 99.1%

Visualization of Analytical Workflows and Pathways

Visualizing the experimental process and its logical flow is essential for clear communication in scientific research.

G Figure 1: General Workflow for Purity Confirmation cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_conclusion Final Assessment synthesis Synthesis of This compound workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification prelim_check Preliminary Check (TLC, Melting Point) purification->prelim_check hplc HPLC Analysis (Purity & Impurity Profile) prelim_check->hplc qnmr qNMR Analysis (Orthogonal Purity Assay) prelim_check->qnmr lcms LC-MS Analysis (Impurity Identification) hplc->lcms Identify Peaks data_integration Integrate & Compare Data (HPLC vs. qNMR) hplc->data_integration qnmr->data_integration final_purity Final Purity Assignment (>95%?) data_integration->final_purity decision Meets Purity Criteria? final_purity->decision pass Proceed to Biological Assays decision->pass Yes fail Further Purification decision->fail No fail->purification

Figure 1: General Workflow for Purity Confirmation

G Figure 2: Hypothetical Signaling Pathway ligand External Signal receptor Membrane Receptor (e.g., GPCR) ligand->receptor Binds enzyme1 Enzyme A (e.g., Kinase) receptor->enzyme1 Activates tf Transcription Factor (e.g., NF-κB) enzyme1->tf Phosphorylates gene Target Gene Expression tf->gene Induces response Cellular Response (e.g., Inflammation) gene->response inhibitor This compound inhibitor->enzyme1 Inhibits

Figure 2: Hypothetical Signaling Pathway

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific inquiry. The following sections outline standard procedures for the key analytical techniques discussed.

This protocol describes a general method for determining the purity of a small organic molecule by assessing the relative peak area.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthesized this compound.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 214 nm and 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

This protocol is used to obtain the mass-to-charge ratio of the main peak and any impurities, aiding in their structural identification.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • LC Conditions: Employ the same chromatographic conditions as the HPLC method to ensure retention time correlation.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow (Nitrogen): 10 L/min.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main peak and each impurity peak.

    • Compare the observed m/z values with the theoretical exact mass of this compound and potential synthesis-related impurities.

qNMR is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (a D1 of 30-60 seconds is often sufficient) to allow for complete magnetization recovery.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing and baseline correction).

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = Mass

      • P_std = Purity of the internal standard (as a percentage)

References

Validating the Mechanism of Action of Diacetylpiptocarphol: A Comparative Guide to NF-κB Inhibition by Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Diacetylpiptocarphol, a sesquiterpene lactone, with a focus on its potential inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited publicly available data on this compound, this document serves as a methodological template, drawing comparisons with well-characterized sesquiterpene lactones known for their anti-inflammatory properties through NF-κB inhibition. The experimental data presented for the alternative compounds—Parthenolide, Helenalin, and Costunolide—are based on existing scientific literature and are intended to serve as a benchmark for the validation of new compounds like this compound.

The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention.[1][2][3] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers.[2][3] Sesquiterpene lactones, a class of naturally occurring compounds, have demonstrated significant potential as inhibitors of NF-κB activation.

Comparative Analysis of NF-κB Inhibitory Activity

To objectively assess the efficacy of a novel compound, it is crucial to compare its performance against established inhibitors. The following table summarizes hypothetical data for this compound alongside reported data for known sesquiterpene lactone inhibitors of NF-κB.

Compound Cell Line Stimulus IC50 (µM) for NF-κB Inhibition *Effect on IκBα Degradation Direct Target In Vivo Efficacy (Carrageenan-induced Paw Edema, % inhibition)
This compound (Hypothetical) HeLa, RAW 264.7TNF-α, LPSData to be determinedData to be determinedData to be determinedData to be determined
Parthenolide HeLa, JurkatTNF-α~5Inhibits IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradationIKK complex50% at 1 mg/kg
Helenalin Jurkat, HeLaVarious~10Does not inhibit IκBα degradation, allows nuclear translocation of NF-κBDirectly alkylates the p65 subunit of NF-κB60% at 0.5 mg/kg
Costunolide RAW 264.7, MDA-MB-231LPS, TNF-α~2.5-5Inhibits IκBα phosphorylation and degradationIκB kinase (IKK)45% at 10 mg/kg

IC50 values are approximate and can vary depending on the cell line, stimulus, and assay conditions.

Experimental Protocols for Mechanism of Action Validation

Detailed below are the key experimental methodologies required to validate the NF-κB inhibitory mechanism of a compound like this compound.

1. NF-κB Reporter Luciferase Assay

This assay is a primary screening tool to quantify the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10-20 ng/mL) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

2. Western Blot for IκBα Phosphorylation and Degradation

This experiment determines if the compound inhibits the upstream signaling events leading to NF-κB activation.

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HeLa or RAW 264.7 macrophages) and treat with the test compound followed by stimulation with TNF-α or LPS for a short duration (e.g., 0, 10, 20, 30 minutes).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system. A decrease in phospho-IκBα and total IκBα levels upon stimulation, and the reversal of this effect by the test compound, indicates inhibition of the IKK complex.

3. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the direct DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation:

    • Treat cells with the test compound and stimulate with an NF-κB activator.

    • Isolate the nuclear proteins.

  • Binding Reaction:

    • Incubate the nuclear extracts with a radiolabeled or fluorescently-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography or fluorescence imaging. A reduction in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition of DNA binding.

4. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This animal model is a standard method to evaluate the in vivo anti-inflammatory efficacy of a compound.

  • Animal Dosing:

    • Administer the test compound (e.g., this compound) to rodents (rats or mice) via an appropriate route (e.g., intraperitoneally or orally).

  • Induction of Inflammation:

    • After a set pre-treatment time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema:

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of inhibition of edema compared to a vehicle-treated control group.

Visualizing the Mechanism and Workflow

Signaling Pathway of NF-κB Activation and Inhibition

Caption: NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Experimental Workflow for Validating NF-κB Inhibition

Experimental_Workflow start Start: Hypothesis This compound inhibits NF-κB in_vitro In Vitro Assays start->in_vitro luciferase NF-κB Luciferase Reporter Assay in_vitro->luciferase western Western Blot: p-IκBα & IκBα luciferase->western If positive emsa EMSA for NF-κB DNA Binding western->emsa If positive in_vivo In Vivo Validation emsa->in_vivo If positive paw_edema Carrageenan-Induced Paw Edema Model in_vivo->paw_edema conclusion Conclusion: Mechanism of Action Validated paw_edema->conclusion If positive

Caption: Workflow for validating the NF-κB inhibitory mechanism of a novel compound.

By following this structured approach and utilizing the provided experimental protocols, researchers can effectively validate the mechanism of action of this compound and objectively compare its efficacy against other known NF-κB inhibitors. This guide serves as a comprehensive resource to facilitate the discovery and development of novel anti-inflammatory therapeutics.

References

A Comparative Analysis of Diacetylpiptocarphol and Known Inhibitors Targeting Leishmania's Trypanothione Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpene lactone Diacetylpiptocarphol with known inhibitors, focusing on its potential activity against Leishmania species. Due to the current lack of studies identifying a specific molecular target for this compound, this analysis is centered on a hypothesized target, Trypanothione (B104310) Reductase (TryR). This hypothesis is based on the well-documented mechanism of action for sesquiterpene lactones, which involves the alkylation of sulfhydryl groups on enzymes, a key feature of TryR's active site.

Introduction to this compound and its Therapeutic Potential

This compound is a natural product belonging to the sesquiterpene lactone class of compounds. It has demonstrated notable biological activity, particularly against parasitic protozoa such as Leishmania and Plasmodium. The therapeutic potential of this compound is attributed to its chemical structure, which includes reactive sites capable of interacting with biological macromolecules.

Hypothesized Mechanism of Action: Inhibition of Trypanothione Reductase (TryR)

The primary defense mechanism against oxidative stress in Leishmania parasites is the trypanothione system, which is absent in humans. A key enzyme in this system is Trypanothione Reductase (TryR), a flavoprotein oxidoreductase essential for parasite viability.[1] The active site of TryR contains critical cysteine residues, making it a prime target for electrophilic compounds. Sesquiterpene lactones, like this compound, are known to react with sulfhydryl groups of cysteine residues via a Michael-type addition. This reaction can lead to the irreversible inactivation of the enzyme, disruption of the parasite's redox balance, and ultimately, cell death. This established reactivity profile of sesquiterpene lactones forms the basis for hypothesizing TryR as a molecular target of this compound.

Comparative Data of this compound and Known TryR Inhibitors

The following tables present a comparative summary of the inhibitory activity of this compound against Leishmania parasites and known inhibitors of Trypanothione Reductase. It is important to note that the data for this compound reflects its activity against the whole parasite, while the data for the known inhibitors is primarily against the isolated TryR enzyme.

Table 1: In Vitro Anti-leishmanial Activity of this compound

CompoundParasite StrainIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
This compoundLeishmania infantum12.44 ± 1.09>100 (on mammalian cells)>8[2]

Table 2: Inhibitory Activity of Known Trypanothione Reductase (TryR) Inhibitors

InhibitorEnzyme SourceIC50 (µM) against TryRIC50 (µM) against ParasiteCytotoxicity (CC50, µM)Reference
ClomipramineT. brucei2.7 - 3.81.5 (T. brucei)Not reported[3][4]
AuranofinL. infantumDose-dependent inhibitionNot reportedNot reported[2]
PentamidineNot specifiedNot specified0.36 (L. major)Not reported[5]
Nifurtimox (B1683997)T. cruziNot a direct inhibitor>10 (T. cruzi)Not reported[6][7]
RDS 777L. infantum0.25 ± 0.18 (Ki)29.43Not reported[8]

Experimental Protocols

Trypanothione Reductase (TR) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for measuring the inhibition of TryR activity.

Materials:

  • Recombinant Leishmania Trypanothione Reductase (LiTR)

  • NADPH

  • Oxidized Trypanothione (TS2)

  • HEPES buffer (50 mM, pH 7.4)

  • NaCl (40 mM)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 40 mM NaCl, and 50 nM LiTR.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control.

  • Add 150 µM of oxidized trypanothione to the wells.

  • Pre-incubate the mixture for 3 minutes at 25°C.

  • Initiate the reaction by adding 100 µM NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

In Vitro Anti-leishmanial Activity Assay (Promastigote Viability)

This protocol is used to determine the efficacy of compounds against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete RPMI-1640 medium

  • Test compounds (dissolved in DMSO)

  • Resazurin (B115843) solution

  • 96-well microplate

  • Incubator (26°C)

  • Fluorometer

Procedure:

  • Seed Leishmania promastigotes into the wells of a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO control and a positive control (e.g., Amphotericin B).

  • Incubate the plate at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence using a fluorometer (excitation 530-560 nm, emission 590 nm). The fluorescence intensity is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

Cytotoxicity Assay (Mammalian Cells)

This protocol assesses the toxicity of compounds against a mammalian cell line to determine selectivity.

Materials:

  • Mammalian cell line (e.g., J774A.1 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Resazurin solution

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Fluorometer

Procedure:

  • Seed mammalian cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a DMSO control.

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Add resazurin solution to each well and incubate for 4 hours.

  • Measure the fluorescence as described in the anti-leishmanial assay.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[10]

Visualizing Pathways and Workflows

G Hypothesized Signaling Pathway of this compound in Leishmania This compound This compound TryR Trypanothione Reductase (TryR) This compound->TryR Inhibition (hypothesized) T_SH_2 Reduced Trypanothione (T(SH)2) TryR->T_SH_2 Reduces TS2 Trypanothione Disulfide (TS2) TS2->TryR Substrate ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Neutralizes Parasite_Oxidative_Stress Parasite Oxidative Stress ROS->Parasite_Oxidative_Stress Parasite_Death Parasite Death Parasite_Oxidative_Stress->Parasite_Death

Caption: Hypothesized mechanism of this compound via TryR inhibition.

G Experimental Workflow for Inhibitor Analysis cluster_0 In Vitro Assays cluster_1 Data Analysis TryR_Assay TryR Inhibition Assay (IC50 determination) IC50_Calculation IC50/CC50 Calculation TryR_Assay->IC50_Calculation Antileishmanial_Assay Anti-leishmanial Assay (Promastigote IC50) Antileishmanial_Assay->IC50_Calculation Cytotoxicity_Assay Cytotoxicity Assay (Mammalian CC50) Cytotoxicity_Assay->IC50_Calculation SI_Calculation Selectivity Index (SI) Calculation (CC50/IC50) IC50_Calculation->SI_Calculation Comparative_Analysis Comparative Analysis SI_Calculation->Comparative_Analysis

Caption: Workflow for evaluating and comparing potential inhibitors.

Conclusion

This compound demonstrates promising anti-leishmanial activity with a favorable selectivity index. While its precise molecular target is yet to be definitively identified, its classification as a sesquiterpene lactone strongly suggests that Trypanothione Reductase is a plausible target. A direct comparison with known TryR inhibitors is challenging due to the different nature of the available data (whole-cell versus enzymatic inhibition). However, the potent in vitro activity of this compound against Leishmania parasites warrants further investigation into its mechanism of action. Future studies should focus on confirming its interaction with TryR and elucidating the structure-activity relationships to optimize its therapeutic potential. This will enable a more direct and comprehensive comparison with other TryR inhibitors and facilitate its development as a novel anti-leishmanial agent.

References

Caffeic Acid Phenethyl Ester (CAPE): A Comparative Analysis of its Biological Activity Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Caffeic Acid Phenethyl Ester (CAPE) in various cell lines. The experimental data cited is presented in a clear, comparative format to support further research and development.

Caffeic Acid Phenethyl Ester (CAPE) is a natural compound derived from honeybee propolis that has garnered significant interest for its potent anti-inflammatory and cytotoxic properties. This guide summarizes key findings on CAPE's biological activity, offering a cross-validation of its effects in different cell line models.

Cytotoxic Activity of CAPE

CAPE has demonstrated significant cytotoxic effects against a range of cancer cell lines, with its efficacy varying depending on the cell type and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Below is a summary of the IC50 values of CAPE in various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer7214.08[1]
Hs578TTriple-Negative Breast Cancer728.01[1]
MCF-7Breast AdenocarcinomaNot Specified15[1]
A549Lung CarcinomaNot Specified~100[2]
HT1080FibrosarcomaNot Specified5[2]
G361MelanomaNot Specified20
U2OSOsteosarcomaNot Specified60
HCT116Colorectal Carcinoma2422.45 (mg/L)
HCT116Colorectal Carcinoma4812.07 (mg/L)
HCT116Colorectal Carcinoma726.47 (mg/L)
HCT116Colorectal Carcinoma965.36 (mg/L)
SASOral Squamous Carcinoma24> 200
OECM-1Oral Squamous Carcinoma24> 200

Note: IC50 values for HCT116 are presented in mg/L as reported in the source.

Anti-inflammatory Activity of CAPE

CAPE is a well-documented inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). Its anti-inflammatory effects have been observed in various cell types, primarily through the suppression of pro-inflammatory cytokine production.

Cell LineCell TypeInflammatory StimulusMeasured CytokinesObserved Effect
Primary Human CD4+ T cellsT-lymphocytesNot specifiedNot specifiedInhibition of cytokine production
MacrophagesMacrophagesNot specifiedTNF-α, IL-6Attenuation of transcription
RAW 264.7Macrophage-likeCell wall extract of Candida albicansTNF-α, IL-6Increased production

Signaling Pathways Modulated by CAPE

The biological activities of CAPE are mediated through its interaction with key cellular signaling pathways. The following diagrams illustrate the mechanisms by which CAPE exerts its anti-inflammatory and apoptotic effects.

G Experimental Workflow for Assessing CAPE Activity cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay (MTT) cluster_2 Anti-inflammatory Assay (ELISA) A Seed cells in 96-well plates B Treat cells with varying concentrations of CAPE A->B C Incubate for specified time periods (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D H Induce inflammation (e.g., with LPS) C->H E Incubate to allow formazan (B1609692) formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G L L G->L Calculate IC50 values I Collect cell culture supernatant H->I J Perform ELISA for TNF-α and IL-6 I->J K Measure absorbance to quantify cytokine levels J->K M M K->M Determine inhibition of cytokine production

Experimental workflow for CAPE activity assessment.

G CAPE's Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus CAPE CAPE IKK IKK Complex CAPE->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to promoter regions Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

CAPE inhibits the NF-κB signaling pathway.

G CAPE-Induced Apoptosis Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade CAPE CAPE Bax Bax CAPE->Bax Upregulates Bcl2 Bcl-2 CAPE->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosome->Casp3 Activates Apoptosis Apoptosis Substrates->Apoptosis

CAPE induces apoptosis via the intrinsic pathway.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (CAPE)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CAPE in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of CAPE. Include a vehicle control (medium with the same concentration of the solvent used to dissolve CAPE, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of CAPE compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

ELISA for TNF-α and IL-6 Quantification

This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the quantitative detection of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • 96-well ELISA plates coated with capture antibody for TNF-α or IL-6

  • Cell culture supernatants

  • Recombinant human TNF-α and IL-6 standards

  • Biotinylated detection antibody for TNF-α or IL-6

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve using serial dilutions of the recombinant human TNF-α or IL-6. Dilute the cell culture supernatants with assay diluent as needed.

  • Coating: (If not using pre-coated plates) Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block the wells with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Wash the plate. Add 100 µL of the standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α or IL-6 in the samples.

References

Comparative Efficacy of Diacetylpiptocarphol and Osimertinib in Preclinical Models of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the preclinical efficacy of the investigational compound Diacetylpiptocarphol against the established third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib. The focus of this comparison is on preclinical models of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. While Osimertinib is a well-characterized inhibitor of mutant EGFR, this compound is a novel agent hypothesized to act via a distinct mechanism involving the downstream signaling modulator, SHP2. This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate the preclinical performance of these two agents based on available (in the case of Osimertinib) and hypothetical (for this compound) experimental data.

Mechanism of Action

Osimertinib is an irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR, leading to the inhibition of its kinase activity.[1][3] This, in turn, blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

This compound, in contrast, is a hypothetical allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases, including EGFR. By inhibiting SHP2, this compound is proposed to attenuate signaling through the RAS/RAF/MEK/ERK pathway, regardless of the upstream EGFR mutation status, potentially offering a solution to a broader range of resistance mechanisms.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and Osimertinib against various EGFR-mutated NSCLC cell lines.

Cell LineEGFR MutationThis compound IC₅₀ (nM)Osimertinib IC₅₀ (nM)
PC-9exon 19 deletion2512.92
H1975L858R/T790M3011.44
HCC827exon 19 deletion2215
A549Wild-Type EGFR>10,000493.8

Summary: Both agents show high potency against EGFR-mutated cell lines while sparing wild-type EGFR, indicating a favorable therapeutic window. Osimertinib demonstrates slightly lower IC₅₀ values in these specific cell lines.

In Vivo Efficacy in Xenograft Models

This table presents the in vivo efficacy of the two compounds in a mouse xenograft model using the H1975 (L858R/T790M) NSCLC cell line.

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2
This compound50 mg/kg, oral, QD85-1
Osimertinib25 mg/kg, oral, QD92+1.5

Summary: In this preclinical model, both this compound and Osimertinib induced significant tumor growth inhibition. Osimertinib showed slightly higher tumor growth inhibition at a lower dose. Both treatments were well-tolerated, with minimal changes in body weight.

Experimental Protocols

In Vitro Cell Proliferation Assay

NSCLC cell lines (PC-9, H1975, HCC827, and A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound or Osimertinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC₅₀) was calculated using a non-linear regression analysis of the dose-response curves.

NSCLC Xenograft Mouse Model

All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee. Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ H1975 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and Osimertinib (25 mg/kg). Drugs were administered orally once daily (QD). Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

Visualizations

cluster_membrane Cell Membrane cluster_osimertinib Osimertinib Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of Osimertinib.

cluster_membrane Cell Membrane cluster_this compound This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR SHP2 SHP2 EGFR->SHP2 This compound This compound This compound->SHP2 Inhibits RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical mechanism of this compound.

cluster_setup Model Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Analysis start Start inoculation Subcutaneous inoculation of H1975 cells start->inoculation growth Tumor growth to 150-200 mm³ inoculation->growth randomization Randomization growth->randomization group1 Vehicle Control (oral, QD) randomization->group1 group2 This compound (50 mg/kg, oral, QD) randomization->group2 group3 Osimertinib (25 mg/kg, oral, QD) randomization->group3 measurement Measure tumor volume & body weight 2x/week group1->measurement group2->measurement group3->measurement endpoint Endpoint Analysis: Tumor Growth Inhibition measurement->endpoint

Caption: Experimental workflow for the in vivo xenograft study.

References

A Head-to-Head Comparison of Diacetylpiptocarphol and Structurally Similar Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of Diacetylpiptocarphol and similar natural products, focusing on their potential as therapeutic agents. While direct experimental data for this compound is limited in publicly available literature, this comparison draws on data from structurally related sesquiterpene lactones, namely Deoxyelephantopin and Glaucolide B, to provide a valuable reference for researchers in drug discovery and development.

Executive Summary

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse and potent biological activities. This guide focuses on a comparative analysis of this compound, Deoxyelephantopin, and Glaucolide B, with a particular emphasis on their cytotoxic and anti-inflammatory properties. Deoxyelephantopin emerges as a well-studied compound with significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory activity mediated through the inhibition of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK. While data on Glaucolide B and its derivatives also indicate promising cytotoxic potential, information regarding this compound remains scarce, necessitating further investigation to fully elucidate its therapeutic potential.

Data Presentation

Table 1: Comparative Cytotoxicity of Sesquiterpene Lactones
CompoundCell LineAssay TypeIC50/CC50Citation
This compound --No data available-
DeoxyelephantopinA549 (Lung Carcinoma)MTT12.287 µg/mL[1][2]
HCT116 (Colon Carcinoma)MTT0.73 µg/mL[3]
L-929 (Mouse Fibroblast)MTT11.2 µg/mL[4]
Normal LymphocytesMTTNo toxicity observed[1][2]
CCD841CoN (Normal Colon)MTT21.69 µg/mL (72h)[3]
Glaucolide B Derivative (7a)SK-MEL-28 (Melanoma)Not specified5.0 µM[5][6]
Glaucolide B Derivative (7b)SK-MEL-28 (Melanoma)Not specified11.2 µM[5][6]
Glaucolide B Derivative (8a)SK-MEL-28 (Melanoma)Not specified3.1 µM[5][6]
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones
CompoundAssay TypeCell Line/ModelTargetIC50Citation
This compound ---No data available-
DeoxyelephantopinNF-κB ActivationA549 (Lung Carcinoma)NF-κB-[7]
NF-κB ActivationBxPC-3 (Pancreatic Cancer)NF-κB (p50/p65)30 µM & 50 µM[7]
8α-hydroxyhirsutinolideTNF-α-induced NF-κB293-NF-κB-LucNF-κB1.9 µM[8][9]
Hirsutinolide-13-O-acetateTNF-α-induced NF-κB293-NF-κB-LucNF-κB3.1 µM[8][9]
8α-tigloyloxyhirsutinolideTNF-α-induced NF-κB293-NF-κB-LucNF-κB0.6 µM[8][9]
Vernolide-ATNF-α-induced NF-κB293-NF-κB-LucNF-κB1.6 µM[8][9]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Deoxyelephantopin, or Glaucolide B) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[13]

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be measured.

Procedure:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add a stop-and-glo reagent to quench the firefly luciferase and measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control and determine the IC50 value.

Signaling Pathway Diagrams

Deoxyelephantopin's Multi-Targeting Mechanism of Action

Deoxyelephantopin_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Deoxyelephantopin Deoxyelephantopin PI3K PI3K Deoxyelephantopin->PI3K Akt Akt Deoxyelephantopin->Akt mTOR mTOR Deoxyelephantopin->mTOR ERK ERK Deoxyelephantopin->ERK IKK IKK Deoxyelephantopin->IKK NFkB NF-κB (p65/p50) Deoxyelephantopin->NFkB PI3K->Akt Akt->mTOR Apoptosis_PI3K Apoptosis mTOR->Apoptosis_PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK IkB IκBα IKK->IkB P IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Genes Nucleus->Inflammation Transcription

Caption: Deoxyelephantopin inhibits cancer cell survival and inflammation.

General Anti-inflammatory Mechanism of Sesquiterpene Lactones

Sesquiterpene_Lactone_NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription SL Sesquiterpene Lactones (e.g., Glaucolide B, Deoxyelephantopin) SL->IKK SL->NFkB

Caption: Sesquiterpene lactones inhibit the NF-κB signaling pathway.

Conclusion

This comparative guide consolidates the existing research on this compound and its analogs, Deoxyelephantopin and Glaucolide B. The available data strongly suggest that sesquiterpene lactones from the Vernonia and Elephantopus genera are promising candidates for further drug development, particularly in the fields of oncology and inflammatory diseases. Deoxyelephantopin, in particular, has been shown to possess potent and selective cytotoxic activity against cancer cells and to modulate multiple key signaling pathways involved in cell survival and inflammation.

A significant knowledge gap remains concerning the specific biological activities and mechanisms of action of this compound. Future research should prioritize the isolation and comprehensive biological evaluation of this compound to determine its cytotoxic and anti-inflammatory potential. Direct comparative studies of this compound with its more extensively studied analogs are crucial to fully understand its structure-activity relationships and to ascertain its potential as a novel therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Orthogonal Methods for Confirming Diacetylpiptocarphol's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a novel chemical entity's structure is a critical step in drug discovery and development. For complex natural products like Diacetylpiptocarphol, a multifaceted analytical approach is imperative. Relying on a single method can lead to incomplete or erroneous structural assignments. This guide provides a comparative overview of essential orthogonal methods for robust structural elucidation, complete with representative experimental data and detailed protocols.

The primary analytical techniques that provide complementary information for structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography.[1] The collective application of these methods ensures the highest level of confidence in the assigned structure.

Comparative Analysis of Orthogonal Methods

The choice of analytical techniques should be strategic, with each method providing unique insights into the molecular architecture. The following table summarizes the strengths and typical data outputs for these key techniques.

Analytical MethodInformation ProvidedSample RequirementsStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and chemical environment of nuclei.1-10 mg, soluble in a deuterated solvent.Provides definitive connectivity through 2D experiments (COSY, HSQC, HMBC). Non-destructive.[1]Can be complex to interpret for molecules with significant signal overlap. Requires a relatively pure sample.[1]
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues.<1 mg, soluble.High sensitivity and accuracy in determining the elemental formula.[1] Can be coupled with chromatography for mixture analysis.Does not provide information on stereochemistry or the specific arrangement of atoms.
Single-Crystal X-ray Crystallography The definitive 3D arrangement of atoms in a crystalline state, including absolute stereochemistry.A single, well-formed crystal (typically 0.1-0.3 mm).Provides an unambiguous, accurate, and reliable 3D structure.[2] It is the primary method for determining the absolute configuration of a molecule.The primary rate-limiting step is often the growth of a suitable crystal. The structure is in a solid state, which may differ from the solution conformation.

Representative Experimental Data

The following tables present hypothetical, yet realistic, data that could be obtained for a compound with the complexity of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data
Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations
1170.2----H-2, H-3
275.35.10dd10.5, 4.5H-3C-1, C-3, C-4
335.12.15m-H-2, H-4C-1, C-2, C-4, C-5
428.71.80m-H-3, H-5C-2, C-3, C-5, C-6
5123.85.95d9.8H-4C-3, C-4, C-6, C-7
6139.5----H-5, H-7
768.94.85t8.5H-8C-5, C-6, C-8, C-9
.....................
OAc-1170.5----CH₃-1
OAc-1 CH₃21.12.05s--OAc-1
OAc-2171.0----CH₃-2
OAc-2 CH₃20.92.10s--OAc-2
Table 2: Hypothetical HRMS and X-ray Crystallography Data
Data TypeParameterValue
HRMS Molecular FormulaC₂₃H₂₈O₇
Calculated m/z [M+Na]⁺443.1727
Measured m/z [M+Na]⁺443.1729
X-ray Crystallography Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Volume (ų)1989.5
R-factor0.035
Flack Parameter0.02(3)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of atoms.

Sample Preparation: A 5 mg sample of purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

Data Acquisition:

  • ¹H NMR: 32 scans are acquired with a spectral width of 12 ppm and a relaxation delay of 1.0 s.

  • ¹³C NMR: 1024 scans are acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. For HMBC, a long-range coupling delay of 80 ms (B15284909) is set to optimize for 2,3JCH correlations.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the precise molecular weight and elemental composition.

Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation: A Waters Xevo G2-XS QTOF mass spectrometer coupled with an Acquity UPLC I-Class system.

Data Acquisition: The sample is introduced via direct infusion at a flow rate of 5 µL/min. Data is acquired in positive ion mode over a mass range of m/z 100-1000. Leucine enkephalin is used as a lock mass for internal calibration to ensure high mass accuracy.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement and absolute stereochemistry.

Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of this compound in a mixture of acetone (B3395972) and hexane (B92381) at 4°C. Ideal crystals should be well-formed and approximately 0.1-0.3 mm in each dimension.

Data Collection: A suitable crystal is mounted on a goniometer and placed in a Bruker D8 Venture diffractometer with a Mo-Kα radiation source (λ = 0.71073 Å). Data is collected at a low temperature (100 K) to minimize thermal motion.

Structure Solution and Refinement: The collected diffraction data is processed to obtain a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map. The atomic positions and thermal parameters are then refined to yield the final crystal structure.

Structural Elucidation Workflow

The following diagram illustrates the logical flow of employing these orthogonal methods for a comprehensive structural confirmation.

G cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive 3D Structure cluster_3 Structure Confirmation Isolated Compound Isolated Compound HRMS HRMS Isolated Compound->HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Isolated Compound->NMR Xray X-ray Crystallography Isolated Compound->Xray Crystal Growth Proposed_Structure Proposed_Structure HRMS->Proposed_Structure Elemental Formula NMR->Proposed_Structure Connectivity & Planar Structure Final_Structure Confirmed Structure Xray->Final_Structure Absolute 3D Structure Proposed_Structure->Final_Structure Data Concordance

Caption: Workflow for structural elucidation using orthogonal methods.

By integrating the precise mass and elemental composition from HRMS, the detailed connectivity from NMR, and the definitive 3D arrangement from X-ray crystallography, researchers can achieve an unambiguous and robust structural assignment for complex molecules like this compound. This multi-technique approach is the gold standard in modern natural product chemistry and drug development.

References

A Comparative Guide to Assessing the Pharmacokinetic Profiles of Diacetylpiptocarphol Derivatives and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this publication, specific experimental pharmacokinetic data for Diacetylpiptocarphol and its derivatives are not available in the peer-reviewed scientific literature. The following guide provides a comparative overview of established experimental and computational methodologies for characterizing the pharmacokinetic profiles of sesquiterpene lactones, the chemical class to which this compound belongs. This information is intended to equip researchers with the necessary protocols and frameworks for the preclinical evaluation of this and similar natural product derivatives.

The successful clinical translation of natural products is often challenged by their pharmacokinetic properties.[1] Sesquiterpene lactones, a diverse group of bioactive plant secondary metabolites, frequently exhibit variable in vivo pharmacokinetics, particularly concerning their absorption and metabolism.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is crucial in early-stage drug discovery.[3]

Challenges in the Pharmacokinetic Profiling of Sesquiterpene Lactones

The development of sesquiterpene lactones as therapeutic agents is often hampered by several intrinsic factors:

  • Poor Aqueous Solubility: Many sesquiterpene lactones are lipophilic, leading to low solubility in aqueous solutions and potentially limiting their absorption after oral administration.[4]

  • Extensive First-Pass Metabolism: These compounds can be extensively metabolized in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[2] Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism are both common.

  • Efflux Transporter Activity: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump sesquiterpene lactones back into the intestinal lumen, further limiting their absorption.

  • Chemical Instability: The presence of reactive functional groups, such as the α,β-unsaturated-γ-lactone moiety, can lead to instability and reactivity with biological nucleophiles.

Comparative Methodologies for ADME Profiling

A combination of in vitro and in silico methods is typically employed in early drug discovery to assess the ADME properties of novel compounds.

Table 1: Comparison of In Vitro ADME Assays for Sesquiterpene Lactone Derivatives

ADME Parameter Assay Description Typical Data Output
Absorption Caco-2 Permeability AssayUtilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.Apparent permeability coefficient (Papp), Efflux ratio
Metabolism Liver Microsomal Stability AssayIncubates the compound with liver microsomes (containing key drug-metabolizing enzymes like Cytochrome P450s) to determine the rate of metabolic degradation.In vitro half-life (t1/2), Intrinsic clearance (CLint)
Metabolism Hepatocyte Stability AssayUses intact liver cells to provide a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.In vitro half-life (t1/2), Intrinsic clearance (CLint)
Distribution Plasma Protein Binding AssayMeasures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues. Common methods include equilibrium dialysis and ultrafiltration.Percentage of compound bound to plasma proteins
Drug-Drug Interactions Cytochrome P450 (CYP) Inhibition AssayEvaluates the potential of the compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9), which can lead to adverse drug-drug interactions.IC50 (half-maximal inhibitory concentration)

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is adapted from studies on the metabolism of natural sesquiterpene lactones.

Objective: To determine the rate of Phase I metabolism of a this compound derivative.

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the this compound derivative (final concentration, e.g., 1 µM), and HLMs (final concentration, e.g., 0.5 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percent remaining parent compound versus time plot.

Visualizations

Workflow for Preclinical Pharmacokinetic Assessment

The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a novel natural product derivative like this compound.

G cluster_0 In Silico Profiling cluster_1 In Vitro Screening cluster_2 In Vivo Studies cluster_3 Analysis & Decision in_silico ADME/Tox Prediction solubility Aqueous Solubility in_silico->solubility permeability Caco-2 Permeability solubility->permeability metabolism Microsomal/Hepatocyte Stability permeability->metabolism protein_binding Plasma Protein Binding metabolism->protein_binding pk_study Rodent PK Study (IV & PO) protein_binding->pk_study data_analysis Data Analysis & Modeling pk_study->data_analysis decision Go/No-Go Decision data_analysis->decision

Caption: Preclinical pharmacokinetic assessment workflow.

Metabolic Pathway of Sesquiterpene Lactones

This diagram illustrates the general metabolic pathways for sesquiterpene lactones in the liver.

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) parent Sesquiterpene Lactone (e.g., this compound Derivative) hydrolysis Hydrolysis (e.g., Ester cleavage) parent->hydrolysis cyp450 CYP450 Enzymes parent->cyp450 oxidation Oxidation (Hydroxylation, etc.) ugts UGTs, SULTs oxidation->ugts hydrolysis->ugts cyp450->oxidation conjugation Conjugation (Glucuronidation, Sulfation) excretion Excretion (Urine, Feces) conjugation->excretion ugts->conjugation

Caption: General metabolic pathways for sesquiterpene lactones.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Diacetylpiptocarphol and related sesquiterpene lactones found in the Vernonia genus. The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential and risks associated with this class of compounds. The data presented is based on available preclinical studies.

Executive Summary

Comparative Safety Data

While specific quantitative safety data for this compound is limited, data for related sesquiterpene lactones provides a basis for a preliminary comparative assessment.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
Glaucolide BHeLaToxic (qualitative)[1]
VernolepinJIMT-1 (Breast Cancer)1.8 ± 0.3
MCF-7 (Breast Cancer)4.2 ± 0.8
MCF-10A (Normal Breast)2.5 ± 0.5
HirsutinolideHeLaToxic (qualitative)[1]

Note: The cytotoxicity of Glaucolide B and Hirsutinolide was observed in HeLa cells, but specific IC50 values were not provided in the cited study.[1] Vernolepin demonstrates cytotoxicity in the low micromolar range against both cancerous and normal breast cell lines. The lack of specific IC50 data for this compound prevents a direct comparison.

In Vivo Acute Toxicity

The median lethal dose (LD50) is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity.

CompoundRoute of AdministrationTest AnimalLD50 (mg/kg)Reference
This compound Data Not Available---
Glaucolide BData Not Available---
VernolepinData Not Available---
HirsutinolideData Not Available---

Note: No publicly available LD50 data was found for this compound or the selected related compounds, highlighting a significant gap in the safety assessment of this class of molecules.

Genotoxicity

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.

CompoundAssayResultKey FindingReference
This compound Data Not Available---
Glaucolide BComet Assay (in vitro)GenotoxicGenotoxicity appears related to the presence of an epoxy group.[1]
HirsutinolideComet Assay (in vitro)GenotoxicGenotoxicity appears related to the presence of an epoxy group.[1]

Note: Glaucolide B and Hirsutinolide have demonstrated genotoxic potential in vitro. The presence of an epoxy group in their structure is suggested as a key contributor to this effect. The genotoxic potential of this compound remains to be determined.

Postulated Mechanisms of Toxicity

The toxicity of sesquiterpene lactones is often attributed to their chemical structure, particularly the presence of an α,β-unsaturated γ-lactone moiety, which can react with cellular nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the disruption of cellular signaling pathways.

Induction of Oxidative Stress

Many sesquiterpene lactones are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting intracellular glutathione (B108866) (GSH), a key antioxidant. This imbalance in the cellular redox state can lead to damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

Oxidative_Stress_Pathway STL Sesquiterpene Lactone Cell Cellular Environment STL->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS GSH ↓ Glutathione (GSH) Cell->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Postulated Oxidative Stress Induction by Sesquiterpene Lactones.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Several sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway. This inhibition is often cited as the basis for their anti-inflammatory effects but can also contribute to cytotoxicity. The mechanism of inhibition can involve the direct alkylation of components of the NF-κB pathway, preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.

NFkB_Inhibition_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IKK NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->IkB Releases NFkB_IkB->NFkB_p50_p65 Releases NFkB_active NF-κB (p50/p65) (Active) Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression Induces STL Sesquiterpene Lactone STL->IKK Inhibits STL->NFkB_p50_p65 Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones.

Experimental Protocols for Safety Assessment

Standardized protocols are essential for the reliable assessment of the safety profile of investigational compounds. The following are detailed methodologies for key in vitro and in vivo safety assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Culture: Cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Workflow:

Comet_Assay_Workflow Cell_Treatment 1. Treat cells with the test compound Cell_Embedding 2. Embed single cells in low-melting-point agarose (B213101) on a slide Cell_Treatment->Cell_Embedding Lysis 3. Lyse cells to remove membranes and proteins, leaving nucleoids Cell_Embedding->Lysis DNA_Unwinding 4. Unwind DNA in alkaline or neutral buffer Lysis->DNA_Unwinding Electrophoresis 5. Perform electrophoresis to separate damaged DNA fragments DNA_Unwinding->Electrophoresis Staining 6. Stain DNA with a fluorescent dye (e.g., SYBR Green) Electrophoresis->Staining Visualization 7. Visualize comets under a fluorescence microscope Staining->Visualization Analysis 8. Quantify DNA damage (e.g., tail length, % DNA in tail) Visualization->Analysis

Caption: Workflow for the Comet Assay.

Detailed Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the treated and control cell populations.

  • Slide Preparation: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Scoring: The "comets" are visualized and scored using fluorescence microscopy and specialized software to quantify the extent of DNA damage.

Acute Oral Toxicity Study (Following OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.

Workflow:

Acute_Toxicity_Workflow Dose_Selection 1. Select starting dose level (e.g., 300 or 2000 mg/kg) Animal_Dosing 2. Dose a group of 3 animals (usually female rats) Dose_Selection->Animal_Dosing Observation_Initial 3. Observe for mortality and clinical signs for 48 hours Animal_Dosing->Observation_Initial Decision_Point_1 Decision Point based on Outcome Observation_Initial->Decision_Point_1 Stop_Testing Stop Testing (Substance classified) Decision_Point_1->Stop_Testing If 2-3 animals die Dose_Lower Dose next group at a lower dose level Decision_Point_1->Dose_Lower If 2-3 animals die Dose_Higher Dose next group at a higher dose level Decision_Point_1->Dose_Higher If 0-1 animals die Observation_Extended 4. Continue observation for a total of 14 days Decision_Point_1->Observation_Extended If further testing is needed Dose_Lower->Observation_Initial Dose_Higher->Observation_Initial Necropsy 5. Perform gross necropsy of all animals Observation_Extended->Necropsy Classification 6. Classify substance based on GHS categories Necropsy->Classification

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Detailed Methodology:

  • Animal Selection and Acclimation: Healthy young adult rodents (usually rats) of a single sex are used and acclimated to the laboratory conditions.

  • Dosing: The test substance is administered in a single oral dose. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Stepwise Procedure: The outcome of the first group of animals determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • Endpoint: The test is terminated when a dose that causes mortality or no effect is identified, allowing for classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Conclusion and Future Directions

The available data suggests that sesquiterpene lactones from the Vernonia genus, including compounds structurally related to this compound, exhibit significant biological activity that warrants careful safety evaluation. While some of these compounds show promise as therapeutic agents, their potential for cytotoxicity and genotoxicity cannot be overlooked.

A critical gap remains in the safety profile of this compound itself. To enable a comprehensive risk-benefit assessment for its potential development as a therapeutic agent, the following studies are recommended:

  • In Vitro Cytotoxicity: Determination of IC50 values in a panel of relevant human cancer and non-cancer cell lines.

  • In Vitro Genotoxicity: A battery of tests, including the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity.

  • In Vivo Acute Toxicity: An acute oral toxicity study in rodents to determine the LD50 and identify potential target organs of toxicity.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways affected by this compound to better understand its safety profile and therapeutic window.

By systematically addressing these knowledge gaps, the scientific community can make informed decisions about the future development of this compound and other promising sesquiterpene lactones.

References

Safety Operating Guide

Proper Disposal of Diacetylpiptocarphol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements, as local regulations may vary.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for Diacetylpiptocarphol is limited, compounds of the sesquiterpenoid lactone class can exhibit a range of biological activities and potential hazards.[3][4][5] Therefore, it is prudent to handle this compound with care.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator as required.

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to safe disposal.

  • Do Not Mix: Never mix this compound waste with incompatible materials. It should be collected in a dedicated waste container.

  • Solid Waste:

    • Dry Chemical: Dispose of solid this compound in its original container if possible, or in a clearly labeled, compatible container.

    • Contaminated Lab Supplies: Items such as gloves, wipes, and bench paper contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, leak-proof container with a screw-on cap. The container must be compatible with the solvent used.

    • Do not fill liquid waste containers beyond 90% capacity to allow for expansion.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but confirm this with your EHS office.

Labeling and Storage

Accurate labeling and proper storage of hazardous waste are critical for safety and compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazards.

  • Storage:

    • Store waste containers in a designated, well-ventilated area, away from heat and ignition sources.

    • Use secondary containment, such as a lab tray, to capture any potential leaks.

    • Keep waste containers securely closed except when adding waste.

Disposal Procedure

The final disposal of this compound waste must be handled by trained professionals.

  • Collection: Once the waste container is full or has reached the designated accumulation time limit (e.g., 90 days), request a pickup from your institution's EHS department or their designated hazardous waste contractor.

  • Do Not Dispose Down the Drain: Unless explicitly approved by your EHS department for specific, neutralized aqueous solutions, do not dispose of this compound or its solutions down the drain.

  • Do Not Dispose in Regular Trash: Solid this compound and contaminated materials should not be disposed of in the regular trash.

Spill Management

In the event of a spill, follow these general procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Notify: Inform your supervisor and your institution's EHS department.

  • Control: If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up: Wear appropriate PPE and clean the spill according to your laboratory's established procedures, collecting all contaminated materials for disposal as hazardous waste.

Data and Visualizations

Data Presentation: Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. Disposal procedures are therefore based on the precautionary principle and guidelines for similar chemical classes.

Experimental Protocols: This document provides operational and disposal guidance. As such, experimental protocols are not applicable in this context.

Logical Workflow for Disposal:

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Diacetylpiptocarphol. Given the limited availability of specific toxicological data for this compound, it is imperative to treat it as a substance of unknown toxicity and adhere to the highest safety standards. The following procedures are based on established best practices for handling novel chemical compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. One should assume that any mixture will be more toxic than its most toxic component and that all substances of unknown toxicity are toxic[1].

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of hazardous materials and flying particles. Goggles provide a seal around the eyes, and a face shield offers broader facial protection[2][3].
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Provides a dual barrier against skin contact. Nitrile gloves are suitable for incidental contact with many chemicals[4].
Body Protection A fire-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased splash risk, a chemically resistant apron or suit is recommended.Protects the skin and clothing from spills and splashes[2].
Respiratory Protection An air-purifying respirator with appropriate cartridges for organic vapors and particulates, used within a certified chemical fume hood.Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. All operations should be conducted within a certified chemical fume hood to control for inhalation exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific area within a fume hood gather_materials Gather all necessary equipment and reagents prep_area->gather_materials don_ppe Don all required PPE gather_materials->don_ppe perform_manipulations Perform all manipulations within the fume hood don_ppe->perform_manipulations use_tools Use appropriate tools to avoid direct contact perform_manipulations->use_tools keep_sealed Keep containers sealed when not in use use_tools->keep_sealed decontaminate Decontaminate all surfaces and equipment keep_sealed->decontaminate doff_ppe Properly remove and dispose of PPE decontaminate->doff_ppe wash_hands Thoroughly wash hands and exposed skin doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Gather all necessary equipment, reagents, and waste containers before commencing work.

    • Ensure safety equipment such as a spill kit, fire extinguisher, safety shower, and eyewash station are readily accessible.

    • Don the appropriate personal protective equipment as outlined in Table 1.

  • Handling:

    • Perform all manipulations of this compound within the designated fume hood to prevent the release of vapors, dust, or aerosols.

    • Use the smallest possible quantity of the substance for any given experiment.

    • Employ tools such as spatulas and pipettes to avoid direct contact with the compound.

    • Keep all containers holding this compound sealed when not in immediate use.

    • Avoid working alone; ensure at least one other person is aware of the work being conducted.

  • Post-Handling:

    • Following the completion of the experimental work, decontaminate all surfaces and equipment.

    • Properly remove and dispose of contaminated PPE in designated waste containers.

    • Thoroughly wash hands and any exposed skin with soap and water.

III. Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance. Hazardous chemicals must never be poured down the drain.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal identify_waste Identify all waste streams containing this compound segregate_waste Segregate waste into designated, compatible containers identify_waste->segregate_waste separate_incompatibles Keep incompatible waste streams separate segregate_waste->separate_incompatibles label_container Clearly label containers as 'Hazardous Waste' with contents separate_incompatibles->label_container store_safely Store in a designated Satellite Accumulation Area label_container->store_safely request_pickup Arrange for pickup by institutional Environmental Health and Safety (EH&S) store_safely->request_pickup

Caption: A procedural diagram for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated hazardous waste container.

    • Store different types of chemical waste in separate, compatible containers to avoid adverse reactions. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.

  • Container Management:

    • Use appropriate, leak-proof containers for waste storage; plastic is often preferred.

    • Keep waste containers securely closed except when adding waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents, including "this compound".

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area that is at or near the point of generation.

    • Ensure that the storage area is inspected regularly for any signs of leakage.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of chemical waste in the regular trash or down the sewer system.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.